molecular formula C39H72O5 B15575933 1,3-Diolein-d66

1,3-Diolein-d66

Cat. No.: B15575933
M. Wt: 687.4 g/mol
InChI Key: DRAWQKGUORNASA-LJTHRZGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diolein-d66 is a useful research compound. Its molecular formula is C39H72O5 and its molecular weight is 687.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H72O5

Molecular Weight

687.4 g/mol

IUPAC Name

[2-hydroxy-3-[(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontadeuteriooctadec-9-enoyl]oxypropyl] (Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontadeuteriooctadec-9-enoate

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D,18D,19D,20D,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2

InChI Key

DRAWQKGUORNASA-LJTHRZGISA-N

Origin of Product

United States

Foundational & Exploratory

what is 1,3-Diolein-d66 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-Diolein-d66, a deuterated diacylglycerol, with a focus on its chemical properties and applications in research, particularly in the field of lipidomics. This document is intended to serve as a valuable resource for scientists and professionals in drug development and related disciplines.

Core Chemical Properties

This compound is a deuterated form of 1,3-Diolein, where 66 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an excellent internal standard for mass spectrometry-based lipid analysis, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.

Quantitative Data Summary
PropertyThis compound1,3-Diolein
Molecular Formula C₃₉H₆D₆₆O₅[3]C₃₉H₇₂O₅
Molecular Weight 687.39 g/mol [3]620.99 g/mol
CAS Number 2692624-33-0[3]2465-32-9
Physical State Liquid[3]Liquid
Purity >99%[3]≥99% (GC)[4]
Storage Temperature Freezer[3]-20°C[4]
Melting Point Not specified~12-21.5 °C
Boiling Point Not specified~581.86°C (estimated)
Solubility Not specifiedSoluble in chloroform, ethanol, and dimethylformamide. Sparingly soluble in aqueous buffers.
Synonyms 1,1′-(2-Hydroxy-1,3-propanediyl) di-(9Z)-9-octadecenoate-d661,3-Di(cis-9-octadecenoyl)glycerol, Glycerol (B35011) 1,3-dioleate

Applications in Research

The primary application of this compound is as an internal standard in quantitative lipidomics studies using mass spectrometry (MS). In such experiments, a known amount of the deuterated standard is added to a biological sample at an early stage of preparation. This allows for the accurate quantification of the endogenous (non-deuterated) 1,3-Diolein by correcting for sample loss during extraction and for variations in ionization efficiency during MS analysis.

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it most closely mimics the behavior of the analyte of interest throughout the entire analytical workflow.

Experimental Protocols

While a specific, published protocol detailing the use of this compound was not identified, a general and robust methodology for its application as an internal standard in a lipidomics workflow can be outlined based on established practices for deuterated lipid standards.

General Workflow for Quantitative Lipidomics using this compound

The following diagram illustrates a typical workflow for a lipidomics experiment employing a deuterated internal standard.

G Experimental Workflow for Quantitative Lipidomics cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Quantification Quantification of Endogenous 1,3-Diolein (Ratio of Analyte to Internal Standard) DataProcessing->Quantification

Caption: A generalized workflow for the quantification of 1,3-Diolein in biological samples.

Detailed Methodologies

1. Sample Preparation and Internal Standard Spiking:

  • For a given biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a known amount of this compound. The amount should be determined based on the expected concentration of the endogenous analyte to ensure it falls within the linear range of the mass spectrometer.

  • A typical starting concentration for the internal standard would be in the range of 10-100 ng/mL.

2. Lipid Extraction:

  • The Folch method or the Bligh and Dyer method are commonly used for total lipid extraction.[5]

  • Folch Method (modified):

    • To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent to sample ratio should be around 20:1.

    • Vortex the mixture thoroughly for 2-5 minutes to ensure complete extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge the sample to pellet any solid debris and to achieve clear phase separation.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

3. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of isopropanol (B130326):acetonitrile:water.

  • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Liquid Chromatography (LC): A C18 reverse-phase column is typically used for the separation of diacylglycerols. A gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid is employed.

  • Mass Spectrometry (MS): The mass spectrometer should be operated in a positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is the preferred method. The transitions to monitor would be the precursor ion (M+NH₄⁺ or M+H⁺) to a specific product ion for both the endogenous 1,3-Diolein and the deuterated internal standard, this compound.

4. Data Processing and Quantification:

  • The peak areas for both the endogenous 1,3-Diolein and the internal standard (this compound) are integrated.

  • A response ratio is calculated by dividing the peak area of the endogenous analyte by the peak area of the internal standard.

  • The concentration of the endogenous 1,3-Diolein in the original sample is then determined by comparing this response ratio to a calibration curve generated using known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Synthesis of Deuterated Diacylglycerols

The synthesis of deuterated lipids like this compound is a complex process that is typically not performed in a standard research laboratory. The general approach involves the synthesis of deuterated fatty acid precursors, which are then used to synthesize the final diacylglycerol.

One common method for producing deuterated fatty acids is through metal-catalyzed hydrothermal H/D exchange reactions, where the hydrogen atoms on the fatty acid backbone are replaced with deuterium from heavy water (D₂O).[6] These deuterated fatty acids can then be coupled to a glycerol backbone through enzymatic or chemical synthesis to produce the desired deuterated diacylglycerol.

Safety and Handling

A Material Safety Data Sheet (MSDS) should be requested from the supplier for detailed safety information.[3] As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For the non-deuterated form, 1,3-Diolein, it is considered a combustible liquid and may cause skin and eye irritation upon direct contact.[7] Similar precautions should be taken with the deuterated analog.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics, enabling accurate and precise quantification of 1,3-Diolein in complex biological matrices. Its use as an internal standard in mass spectrometry-based workflows helps to overcome the inherent variability of analytical procedures, leading to more reliable and reproducible data. This technical guide provides a foundational understanding of its properties and a framework for its application in a research setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Diglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated diglycerides, molecules of significant interest in metabolic research, drug development, and the study of cellular signaling pathways. The incorporation of deuterium (B1214612) atoms into diglyceride molecules allows for their use as tracers in metabolic flux analysis, as internal standards for mass spectrometry-based quantification, and as probes to investigate enzyme kinetics and membrane dynamics. This document outlines detailed methodologies for synthesis and purification, summarizes key quantitative data, and provides visual representations of relevant biological pathways and experimental workflows.

Synthesis of Deuterated Diglycerides

The synthesis of deuterated diglycerides typically involves a multi-step process that begins with the deuteration of precursor molecules, primarily fatty acids, followed by their esterification to a glycerol (B35011) backbone.

Preparation of Deuterated Fatty Acids

A common method for preparing deuterated fatty acids is through H/D exchange reactions under hydrothermal conditions using a metal catalyst.

Experimental Protocol: Deuteration of Fatty Acids

  • Materials:

    • Protiated fatty acid (e.g., palmitic acid, oleic acid)

    • Deuterium oxide (D₂O, 99.8 atom % excess)

    • Platinum on carbon (Pt/C) catalyst

    • High-pressure reactor

  • Procedure:

    • The protiated fatty acid is mixed with D₂O and the Pt/C catalyst in a high-pressure reactor.

    • The reactor is sealed and heated to a specified temperature and pressure to facilitate the H/D exchange.

    • The reaction is maintained for a set duration to achieve high levels of deuteration.

    • After cooling, the deuterated fatty acid is extracted from the reaction mixture using an appropriate organic solvent.

    • The solvent is removed under vacuum to yield the purified deuterated fatty acid.

    • The isotopic enrichment is determined using mass spectrometry or NMR spectroscopy.[1][2]

Esterification of Deuterated Fatty Acids to a Glycerol Backbone

Once the deuterated fatty acids are obtained, they are esterified to a glycerol molecule to form diglycerides. Enzymatic and chemical methods are commonly employed for this step.

Experimental Protocol: Enzymatic Synthesis of 1,3-Diglycerides

  • Materials:

    • Deuterated fatty acid

    • Glycerol

    • Immobilized lipase (B570770) (e.g., Lipozyme RM IM)

    • Vacuum reaction setup

  • Procedure:

    • A mixture of the deuterated fatty acid and glycerol (typically in a 2:1 molar ratio) is placed in a reaction flask.

    • The immobilized lipase is added to the mixture (e.g., 5 wt% of reactants).

    • The reaction is carried out under vacuum at a controlled temperature (e.g., 50°C) with stirring. The vacuum helps to remove water produced during the esterification, driving the reaction towards product formation.

    • The reaction progress is monitored by analyzing aliquots using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the enzyme is removed by filtration, and the crude deuterated diglyceride mixture is subjected to purification.

Quantitative Data Summary: Synthesis

ParameterValue/RangeCitation(s)
Isotopic Purity (Deuterated Compounds)94.7% - 99.9%[1]
Intermediate Yield (Deuterated Triglyceride Synthesis)94%
Diglyceride Content (Enzymatic Synthesis)Up to 80%

Purification of Deuterated Diglycerides

The crude product from the synthesis reaction is a mixture of monoglycerides, diglycerides, triglycerides, and unreacted starting materials. Therefore, a robust purification strategy is essential to isolate the desired deuterated diglycerides with high purity.

Column Chromatography

Column chromatography is a widely used technique for the separation of glycerides based on their polarity.

Experimental Protocol: Purification by Silicic Acid Column Chromatography

  • Materials:

  • Procedure:

    • A slurry of activated silicic acid in chloroform is packed into a chromatography column.

    • The crude deuterated diglyceride mixture, dissolved in a minimal amount of chloroform, is loaded onto the column.[3]

    • The column is eluted with a series of solvents with increasing polarity.[3]

      • Neutral lipids (including triglycerides) are eluted first with chloroform.[3]

      • Glycosyl diglycerides (if present) can be eluted with mixtures of acetone in chloroform.[3]

      • The desired diglycerides are then eluted with a higher concentration of acetone in chloroform.

      • Monoglycerides and other polar lipids are eluted with methanol/chloroform mixtures.[3]

    • Fractions are collected and analyzed by TLC or GC to identify those containing the pure deuterated diglycerides.

    • The solvent from the pooled pure fractions is evaporated to yield the purified product.

Molecular Distillation

Molecular distillation is an effective method for purifying glycerides on a larger scale, particularly for separating them based on their molecular weights. This technique is performed under high vacuum, which allows for distillation at lower temperatures, thus minimizing thermal degradation of the lipids.

Experimental Protocol: Molecular Distillation

  • Apparatus: Centrifugal molecular distiller

  • Procedure:

    • The crude glyceride mixture is fed into the distiller.

    • The evaporator is heated to a specific temperature (e.g., up to 250°C) under high vacuum.

    • The more volatile components (monoglycerides) are distilled and collected in the distillate stream.

    • The less volatile components, including the enriched diglycerides, remain in the residue stream.

    • The process can be optimized by adjusting the evaporator temperature and feed flow rate to achieve the desired separation.

Quantitative Data Summary: Purification

Purification MethodPurity AchievedRecoveryCitation(s)
Molecular Distillation (for Monoglycerides)80% MG in distillate35% MG
Column Chromatography>95%Variable[3]

Signaling Pathways and Experimental Workflows

Deuterated diglycerides are invaluable tools for studying lipid signaling pathways. One of the most prominent pathways involving diacylglycerol (DAG) is the Protein Kinase C (PKC) signaling cascade.

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

Diacylglycerol acts as a second messenger that activates PKC, a family of serine/threonine kinases involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4][5] The activation of conventional PKC isoforms is also dependent on calcium ions.[5][6]

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum Receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG Diacylglycerol (DAG) (Deuterated Tracer) PIP2->DAG 4a. Produces IP3 IP3 PIP2->IP3 4b. Produces PKC_inactive Inactive PKC DAG->PKC_inactive 7a. Binds PKC_active Active PKC Cellular_Response Cellular Response PKC_active->Cellular_Response 9. Phosphorylates Substrates PKC_inactive->PKC_active 8. Translocates & Activates IP3R IP3 Receptor Ca Ca²⁺ IP3R->Ca 6. Releases Ca->PKC_inactive 7b. Binds Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor 1. Binds IP3->IP3R 5. Binds

Caption: Diacylglycerol-PKC Signaling Pathway.

Experimental Workflow for Lipid Analysis Using Deuterated Standards

Deuterated diglycerides are excellent internal standards for quantitative lipidomics studies using mass spectrometry. The following workflow outlines a general procedure for such an analysis.

Experimental_Workflow A Biological Sample (e.g., cells, plasma) B Spike with Deuterated Diglyceride Internal Standard A->B C Lipid Extraction (e.g., MTBE or Bligh-Dyer method) B->C D Sample Preparation (e.g., derivatization) C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Quantification of Endogenous Diglycerides F->G

Caption: Experimental Workflow for Quantitative Lipidomics.

Conclusion

The synthesis and purification of deuterated diglycerides are critical for advancing our understanding of lipid metabolism and signaling. The methodologies outlined in this guide provide a framework for researchers to produce and purify these valuable molecules. The use of deuterated diglycerides as tracers and internal standards, coupled with advanced analytical techniques, will continue to be a powerful approach in various fields of biomedical research and drug development.

References

1,3-Diolein-d66 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 1,3-Diolein-d66, a deuterated analog of 1,3-Diolein. Due to its isotopic labeling, it serves as an invaluable internal standard for mass spectrometry-based lipidomics and related research, enabling precise quantification of its non-deuterated counterpart.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These details are critical for accurate mass spectrometry analysis and experimental design.

PropertyValue
Molecular Formula C₃₉H₆D₆₆O₅[1]
Molecular Weight 687.39[1]
CAS Number 2692624-33-0[1]

For comparison, the non-deuterated form, 1,3-Diolein, has a molecular formula of C₃₉H₇₂O₅ and a molecular weight of approximately 620.99[2][3]. The significant mass shift provided by the 66 deuterium (B1214612) atoms allows for clear differentiation in mass spectrometric analyses.

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). The workflow diagram below illustrates its typical application in a research setting.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_key Legend sample Biological Sample (e.g., plasma, tissue) spike Spike with This compound sample->spike extract Lipid Extraction spike->extract lc Liquid Chromatography (Separation) extract->lc Inject Extract ms Mass Spectrometry (Detection) lc->ms quant Quantification ms->quant Generate Data ratio Calculate Ratio (Endogenous / Internal Standard) quant->ratio endogenous internal_std

Caption: Workflow for the quantification of 1,3-Diolein using a deuterated internal standard.

Experimental Protocol Considerations

While specific experimental protocols are highly dependent on the sample matrix and analytical instrumentation, the following provides a generalized methodology for the use of this compound as an internal standard.

Objective: To accurately quantify the concentration of endogenous 1,3-Diolein in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • This compound solution of a known concentration

  • Organic solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS)

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent. From this, create a working solution at a concentration appropriate for spiking into the biological samples. The chosen concentration should ideally be within the expected range of the endogenous analyte.

  • Sample Spiking: Add a precise volume of the this compound working solution to a known quantity of the biological sample. This step should be performed at the earliest stage of sample preparation to account for analyte loss during subsequent steps.

  • Lipid Extraction: Perform a lipid extraction using a standard protocol such as a Bligh-Dyer or Folch extraction. This will isolate the lipid fraction, containing both the endogenous 1,3-Diolein and the spiked this compound, from other cellular components.

  • Sample Reconstitution: After extraction, the solvent is typically evaporated, and the lipid extract is reconstituted in a solvent compatible with the liquid chromatography mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • The liquid chromatography step separates the lipids based on their physicochemical properties.

    • The mass spectrometer detects and measures the mass-to-charge ratio (m/z) of the eluting ions. The endogenous 1,3-Diolein and the deuterated this compound will have distinct m/z values due to the mass difference.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous 1,3-Diolein and the internal standard, this compound.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

    • Using a calibration curve generated with known concentrations of non-deuterated 1,3-Diolein and a fixed concentration of the internal standard, the absolute concentration of the endogenous 1,3-Diolein in the original sample can be determined.

This technical guide provides a foundational understanding of the key properties and applications of this compound for researchers in the fields of lipidomics and drug development.

References

The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of lipidomics, achieving accurate and reliable quantification of lipid species is paramount. This in-depth technical guide illuminates the critical role of deuterated internal standards in mass spectrometry-based lipidomics, providing a comprehensive overview of their application, from experimental design to data interpretation.

Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium, a heavier isotope of hydrogen.[1] This subtle modification allows the internal standard to mimic the behavior of the endogenous lipid throughout the entire analytical workflow, from extraction to detection, thereby correcting for variability and enhancing the accuracy of quantification.[1]

Core Principles and Advantages

The fundamental principle underpinning the use of a deuterated internal standard is its ability to co-elute with the target analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. By adding a known concentration of the deuterated standard to a sample before analysis, any variations in sample preparation, such as incomplete extraction or sample loss, will affect both the analyte and the standard proportionally. Similarly, fluctuations in instrument performance, including injection volume inconsistencies and ionization suppression or enhancement (matrix effects), are effectively normalized.

The use of deuterated internal standards offers several key advantages over other quantification strategies:

  • Improved Accuracy and Precision: By correcting for a wide range of analytical variabilities, deuterated standards significantly enhance the accuracy and precision of lipid quantification.[1]

  • Correction for Matrix Effects: Matrix effects, caused by co-eluting compounds that interfere with the ionization of the target analyte, are a major challenge in lipidomics. Deuterated standards, being chemically identical to the analyte, experience the same matrix effects, allowing for effective normalization.

  • Enhanced Robustness: The inclusion of deuterated internal standards makes analytical methods more robust and less susceptible to variations in experimental conditions.

Experimental Protocols: A Practical Approach

The successful implementation of deuterated internal standards in lipidomics hinges on robust and well-defined experimental protocols. The following sections detail common methodologies for lipid extraction and mass spectrometry analysis.

Lipid Extraction

The choice of extraction method is critical for the comprehensive and reproducible recovery of lipids from biological matrices. Three widely used methods are the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) extractions. The addition of deuterated internal standards should occur at the very beginning of the extraction process to account for any lipid loss during sample preparation.[2]

Table 1: Comparison of Common Lipid Extraction Methods

Method Solvent System Key Advantages Key Disadvantages Reference
Folch Chloroform (B151607):Methanol (B129727) (2:1, v/v)Well-established, good recovery for a broad range of lipids.Use of chloroform (a toxic solvent), can be time-consuming.[3][4][5][6]
Bligh-Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v initial monophasic, then biphasic)Faster than the Folch method, suitable for samples with high water content.Still uses chloroform, may have lower recovery for some non-polar lipids.[7][8][9]
MTBE Methyl-tert-butyl ether:Methanol:WaterSafer (no chloroform), faster, and well-suited for high-throughput applications. The lipid-containing organic phase is the upper layer, simplifying collection.May have slightly different selectivity compared to chloroform-based methods.[10][11][12][13][14]

Detailed Protocol: MTBE Lipid Extraction

This protocol describes a general procedure for lipid extraction from plasma or serum using the MTBE method.

Materials:

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Water, LC-MS grade

  • Deuterated internal standard mixture (e.g., Avanti SPLASH® LIPIDOMIX®)[15]

  • Sample (e.g., 10 µL of serum)

  • Microcentrifuge tubes

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample (e.g., serum).

  • Add the deuterated internal standard mixture at a known concentration. The standards can be added to the MTBE extraction solution beforehand.

  • Add 400 µL of cold MTBE containing the internal standards.

  • Vortex the sample vigorously for 10 minutes at 4°C.

  • Add 100 µL of cold methanol and vortex briefly.

  • Add 100 µL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and separate the phases.[10]

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of acetonitrile, isopropanol, and water).[14]

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for lipidomics.

Table 2: Typical LC-MS/MS Parameters for Lipidomics

Parameter Typical Setting Purpose Reference
Chromatography Column Reversed-phase C18 or C8Separates lipids based on their hydrophobicity.[16]
Mobile Phase A Acetonitrile/Water with additives (e.g., ammonium (B1175870) formate, formic acid)The weaker solvent in the gradient.[2]
Mobile Phase B Isopropanol/Acetonitrile with additivesThe stronger solvent to elute more hydrophobic lipids.[2]
Gradient Elution A programmed increase in the percentage of Mobile Phase BAllows for the separation of a wide range of lipid polarities.[2]
Ionization Source Electrospray Ionization (ESI)Generates charged lipid ions for mass analysis. Often used in both positive and negative modes.[2]
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), OrbitrapQqQ is excellent for targeted quantification (MRM), while QTOF and Orbitrap provide high mass accuracy for identification.[16]
Acquisition Mode Multiple Reaction Monitoring (MRM) or Dynamic MRM (dMRM)Highly selective and sensitive method for quantifying specific lipid species and their deuterated internal standards.[16]

Quantitative Data Presentation

The primary output of a quantitative lipidomics experiment is a dataset of lipid concentrations. The use of deuterated internal standards allows for the calculation of absolute or relative concentrations by comparing the peak area or height of the endogenous lipid to that of its corresponding deuterated standard.

Table 3: Example of Quantitative Data for Selected Lipids in Human Plasma

Lipid Class Endogenous Lipid Deuterated Internal Standard Concentration (µM) in NIST SRM 1950 Reference
Ceramides C16 Ceramide (d18:1/16:0)C16 Ceramide-d7 (d18:1-d7/16:0)21.8 µg/mL (40 µM)[15]
C18 Ceramide (d18:1/18:0)C18 Ceramide-d7 (d18:1-d7/18:0)11.5 µg/mL (20 µM)[15]
C24 Ceramide (d18:1/24:0)C24 Ceramide-d7 (d18:1-d7/24:0)26.3 µg/mL (40 µM)[15]
C24:1 Ceramide (d18:1/24:1)C24:1 Ceramide-d7 (d18:1-d7/24:1)13.1 µg/mL (20 µM)[15]
Fatty Acids Palmitic Acid (16:0)Palmitic Acid-d3Varies depending on study[17]
Stearic Acid (18:0)Stearic Acid-d3Varies depending on study[17]
Oleic Acid (18:1)Oleic Acid-d2Varies depending on study[17]
Arachidonic Acid (20:4)Arachidonic Acid-d8Varies depending on study[17]

Note: The concentrations provided are examples from a commercially available standard reference material and may vary between different studies and sample types.

Visualization of Workflows and Pathways

Visualizing experimental workflows and the metabolic pathways under investigation is crucial for a clear understanding of the research process and its biological context.

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative lipidomics study employing deuterated internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standards Sample->Spike Extract Lipid Extraction (e.g., MTBE) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Quant Quantification (Analyte/IS Ratio) Peak->Quant Stats Statistical Analysis Quant->Stats

Caption: A typical experimental workflow for quantitative lipidomics.

Sphingolipid de novo Synthesis Pathway

Deuterated precursors can be used to trace the flux through specific metabolic pathways, such as the de novo synthesis of sphingolipids.

G Serine L-Serine-d3 SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto 3-Ketosphinganine-d3 SPT->Keto KSR 3-Ketosphinganine Reductase Keto->KSR Sphinganine Sphinganine-d3 (Dihydrosphingosine-d3) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide-d3 CerS->Dihydroceramide AcylCoA Fatty Acyl-CoA AcylCoA->CerS DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide-d3 DES->Ceramide

Caption: The de novo sphingolipid synthesis pathway.

Eicosanoid Biosynthesis from Arachidonic Acid

Deuterated arachidonic acid can be used as a tracer to study the biosynthesis of various eicosanoids, which are potent signaling molecules.

G AA Arachidonic Acid-d8 COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 PGs Prostaglandins-d8 COX->PGs TXs Thromboxanes-d8 COX->TXs LTs Leukotrienes-d8 LOX->LTs HETEs HETEs-d8 LOX->HETEs EETs EETs-d8 CYP450->EETs

Caption: Major pathways of eicosanoid biosynthesis.

Conclusion

Deuterated internal standards are an indispensable tool in modern lipidomics, enabling accurate and precise quantification of a vast array of lipid species. By understanding the core principles of their use and implementing robust experimental protocols, researchers can generate high-quality, reliable data that is essential for advancing our understanding of the roles of lipids in health and disease. This guide provides a foundational framework for the effective application of deuterated internal standards, empowering scientists in their pursuit of new discoveries in the dynamic field of lipidomics.

References

A Technical Guide to 1,3-Diolein-d66 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-Diolein-d66, a deuterated diacylglycerol analog, for its application in advanced research. This document details its commercial availability, its role as an internal standard in quantitative lipidomics, and its involvement in cellular signaling pathways.

Commercial Suppliers of this compound

This compound is a specialized research chemical. The following table summarizes the key quantitative data for this product from a known supplier.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical StateStorage
LarodanThis compound72-18662692624-33-0C₃₉H₆D₆₆O₅687.39>99%LiquidFreezer

Application in Quantitative Lipidomics: An Experimental Workflow

This compound serves as an invaluable internal standard for the accurate quantification of diacylglycerols (DAGs) in complex biological samples using mass spectrometry-based lipidomics. Its deuteration renders it chemically identical to its endogenous counterpart, 1,3-diolein (B152344), but distinguishable by its higher mass. This allows for precise correction of sample loss during extraction and variations in ionization efficiency during analysis.

Below is a generalized experimental workflow for the quantification of DAGs using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., cells, tissue, plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration of Endogenous DAG and this compound MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Endogenous DAG / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Standard Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Result: Absolute Quantification of DAGs

A generalized workflow for quantitative lipidomics using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of Diacylglycerols by LC-MS/MS

The following protocol is a representative method for the quantification of diacylglycerol species from biological samples.

1. Materials and Reagents:

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile (HPLC or LC-MS grade)

  • Internal Standard: this compound

  • Ammonium (B1175870) formate

  • Ultrapure water

  • Biological samples (e.g., cell pellets, plasma, tissue homogenates)

2. Sample Preparation and Lipid Extraction:

  • To a known amount of biological sample (e.g., 1 million cells, 50 µL plasma, or 10 mg tissue homogenate), add a precise amount of this compound internal standard.

  • Perform lipid extraction using a suitable method, such as the Folch method (chloroform:methanol, 2:1, v/v) or a methyl-tert-butyl ether (MTBE)-based extraction.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of diacylglycerol species.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is employed to elute the diacylglycerol species.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions for each diacylglycerol species and for this compound are monitored.

4. Data Analysis:

  • Integrate the peak areas for the endogenous diacylglycerol species and the this compound internal standard.

  • Calculate the ratio of the peak area of each endogenous diacylglycerol to the peak area of this compound.

  • Generate a standard curve using known concentrations of non-deuterated 1,3-diolein standards spiked with the same amount of this compound.

  • Determine the absolute concentration of each diacylglycerol species in the sample by comparing their peak area ratios to the standard curve.

Role in Cellular Signaling: The Protein Kinase C (PKC) Pathway

1,3-Diolein is a crucial second messenger in cellular signaling, primarily known for its role in the activation of Protein Kinase C (PKC).[1] The generation of diacylglycerol at the cell membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the recruitment and activation of PKC isoforms.[2][3]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,3-Diolein (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits and Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Responses (e.g., proliferation, differentiation, inflammation) Downstream->Response

References

A Technical Guide to 1,3-Diolein-d66: Solubility, Storage, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility, storage, and handling of 1,3-Diolein-d66. This deuterated lipid is a critical tool in advanced analytical methodologies, particularly in the field of lipidomics.

Introduction to this compound

This compound is a deuterated form of 1,3-diolein (B152344), a diacylglycerol (DAG). In this molecule, the two oleic acid chains are perdeuterated, meaning that the hydrogen atoms have been replaced with their stable isotope, deuterium (B1214612). This isotopic labeling makes this compound an excellent internal standard for mass spectrometry-based quantification of diacylglycerols in complex biological samples. Diacylglycerols themselves are important signaling molecules, most notably as activators of protein kinase C (PKC), and are central intermediates in lipid metabolism.

Physicochemical Properties and Storage

The introduction of deuterium can subtly alter the physicochemical properties of lipids. While the chemical reactivity remains the same, properties such as the phase transition temperature and lipid packing in membranes can be affected. However, for the purposes of its use as an internal standard in solution-based analytical techniques, its behavior is generally considered analogous to its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 1,1′-(2-Hydroxy-1,3-propanediyl) di-(9Z)-9-octadecenoate-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d33
CAS Number 2692624-33-0
Molecular Formula C₃₉H₆D₆₆O₅
Molecular Weight 687.39 g/mol
Physical State Liquid
Purity >99%

Storage Conditions:

Proper storage is crucial to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Freezer (-20°C or lower)To prevent degradation and oxidation of the unsaturated fatty acid chains.
Atmosphere Inert gas (e.g., argon or nitrogen)To minimize oxidation. Supplied as a neat oil, it is advisable to blanket the vial with inert gas after each use.
Light Protect from lightTo prevent photo-oxidation.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented. The data presented below is for the non-deuterated 1,3-diolein and should be considered a strong guideline for the deuterated analogue.

Table 3: Solubility of 1,3-Diolein

SolventSolubilityNotes
ChloroformSolubleA common solvent for lipid extraction and handling.
EtherSolubleAnother common non-polar solvent for lipids.
Hydrocarbon SolventsSolubleIncludes solvents like hexane (B92381) and heptane.
Ethanol~10 mg/mLUseful for preparing stock solutions.
Dimethylformamide (DMF)~10 mg/mLAn alternative polar aprotic solvent for stock solutions.
Aqueous BuffersSparingly solubleLipids have very low solubility in aqueous media.
Ethanol:PBS (1:1, pH 7.2)~0.5 mg/mLFor creating aqueous dispersions, first dissolve in ethanol. Do not store aqueous solutions for more than a day.[1]
WaterImmiscibleFloats on water.[2]

Experimental Protocols

General Protocol for Preparing a Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Under a stream of inert gas, carefully transfer the desired amount of the neat oil into a clean, dry glass vial.

  • Add the desired volume of an appropriate organic solvent (e.g., ethanol, chloroform) to achieve the target concentration.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C under an inert atmosphere.

Experimental Workflow for Use as an Internal Standard in Lipidomics

The primary application of this compound is as an internal standard for the quantification of diacylglycerols by mass spectrometry. The following is a generalized workflow.

experimental_workflow sample Biological Sample (e.g., plasma, tissue homogenate) is_spike Spike with This compound Internal Standard sample->is_spike Known amount extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) is_spike->extraction dry_reconstitute Dry Down & Reconstitute in Injection Solvent extraction->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis quantification Data Processing & Quantification analysis->quantification Ratio of endogenous DAG to d66-DAG

Caption: A typical experimental workflow for the use of this compound as an internal standard in a lipidomics experiment.

Signaling Context: The Role of Diacylglycerol

While this compound is an analytical tool, it is important to understand the biological relevance of the molecule it represents. Diacylglycerols (DAGs) are key second messengers in cellular signaling.

signaling_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (e.g., 1,3-Diolein) pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets

Caption: A simplified diagram showing the role of diacylglycerol (DAG) in activating Protein Kinase C (PKC).

Handling and Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Incompatibilities: Avoid strong oxidizing agents, as they can react with the double bonds in the oleic acid chains.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Note that oil spills can create slippery surfaces.[2]

References

Methodological & Application

Application Note: Quantification of Diglycerides using 1,3-Diolein-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diglycerides (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways. The quantification of specific DAG molecular species is essential for understanding their roles in various physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. This application note provides a detailed protocol for the accurate and sensitive quantification of diglycerides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, 1,3-Diolein-d5.

Signaling Pathway of Diacylglycerol

Diacylglycerol is a key component of the Phospholipase C (PLC) signaling pathway. Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by various extracellular signals such as hormones and growth factors, PLC is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane where it activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream protein targets, leading to the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG DAG PIP2->DAG generates IP3 IP3 PIP2->IP3 generates PKC_inactive PKC_inactive DAG->PKC_inactive 4. Recruits & Activates PKC_active PKC_active PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets 6. Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release 5. Binds to ER receptors Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: Phospholipase C (PLC) signaling pathway leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3).

Experimental Protocol

This protocol details the necessary steps for the quantification of diglycerides from cell culture samples.

Materials and Reagents

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Cell Harvesting & Washing B 2. Addition of Internal Standard (1,3-Diolein-d5) A->B C 3. Lipid Extraction (MTBE Method) B->C D 4. Phase Separation C->D E 5. Supernatant Transfer & Evaporation D->E F 6. Reconstitution E->F G 7. Injection into LC-MS/MS F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection (MRM) H->I J 10. Peak Integration I->J K 11. Quantification using Internal Standard J->K L 12. Data Reporting K->L

Caption: Experimental workflow for diglyceride quantification.

1. Sample Preparation (from Cell Culture)

  • Cell Harvesting: Aspirate the culture medium and wash the cells (e.g., a 10 cm dish with ~5 x 10^6 cells) twice with ice-cold PBS.

  • Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and transfer the cell lysate to a 2 mL polypropylene tube. Add a known amount of 1,3-Diolein-d5 internal standard (e.g., 10 µL of a 10 µg/mL solution) to each sample.

  • Lipid Extraction (MTBE Method):

    • Add 3.33 mL of MTBE to the methanol lysate.

    • Vortex for 1 hour at 4°C.

    • Add 833 µL of LC-MS grade water to induce phase separation.

    • Vortex for 15 minutes at 4°C.

  • Phase Separation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C. Two phases will be visible: an upper organic phase containing the lipids and a lower aqueous phase.

  • Supernatant Transfer and Evaporation: Carefully transfer the upper organic phase to a new glass vial. Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of methanol. Vortex thoroughly and transfer to a glass vial with an insert for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in methanol.

    • Gradient:

      • 0-2 min: 80% B

      • 2-12 min: ramp to 100% B

      • 12-15 min: hold at 100% B

      • 15-15.1 min: return to 80% B

      • 15.1-20 min: re-equilibrate at 80% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor to product ion transitions for each diglyceride species and the internal standard. The precursor ion is typically the [M+NH4]+ adduct. The product ions correspond to the neutral loss of a fatty acyl chain.

3. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for each endogenous diglyceride and the 1,3-Diolein-d5 internal standard using the instrument's software.

  • Quantification: Calculate the concentration of each diglyceride species using the following formula:

    Concentration of DAG = (Peak Area of DAG / Peak Area of 1,3-Diolein-d5) * (Concentration of 1,3-Diolein-d5 / Sample Amount)

Data Presentation

The quantitative data for various diglyceride species can be summarized in a table for easy comparison.

Diglyceride SpeciesRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/10^6 cells)
1,3-Diolein-d5 (IS) 8.5 626.6 341.3 N/A
16:0/18:1-DAG8.2618.5339.3150.2 ± 12.5
16:0/18:2-DAG8.1616.5337.385.7 ± 9.8
18:0/18:1-DAG9.1646.6367.345.3 ± 5.1
18:1/18:1-DAG8.9644.6365.3210.6 ± 18.9
18:0/20:4-DAG9.5670.6367.362.1 ± 7.3

Note: The precursor and product ions are representative and should be optimized for the specific instrument used. The concentration values are examples and will vary depending on the cell type and experimental conditions.

This application note provides a robust and reliable method for the quantification of diglyceride molecular species in biological samples using LC-MS/MS with a deuterated internal standard. This protocol can be adapted for various research applications aimed at understanding the role of diglycerides in health and disease.

Application Note: High-Precision Lipid Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for drug development. Accurate and precise quantification of lipid species is crucial for these endeavors. However, the inherent complexity of the lipidome and the potential for variability during sample preparation present significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of modern lipid analysis, enabling robust and reliable quantification by mass spectrometry (MS).[1][2][3]

This application note provides a detailed overview and protocols for the use of deuterated internal standards in the preparation of biological samples for lipid analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

The fundamental principle behind using deuterated internal standards is isotope dilution mass spectrometry (IDMS).[3] A known quantity of a deuterated lipid standard, which is chemically identical to the endogenous analyte but has a higher mass due to the presence of deuterium (B1214612) atoms, is added to the sample at the very beginning of the workflow.[2][3] Because the deuterated standard and the native analyte have nearly identical physicochemical properties, they behave similarly during extraction, derivatization, and chromatographic separation.[3] Any sample loss or variation in ionization efficiency during the analytical process will affect both the analyte and the internal standard proportionally.[3][4][5] Consequently, the ratio of the signal from the native analyte to that of the deuterated standard remains constant, allowing for highly accurate and precise quantification.[3][6]

Advantages of Using Deuterated Standards

  • Accuracy and Precision: Corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible results.[1][3]

  • Correction for Matrix Effects: Mitigates the impact of ion suppression or enhancement from other molecules in the sample matrix.[7]

  • Improved Method Robustness: Ensures reliable quantification across different samples and batches.[8]

Experimental Workflow Overview

A typical workflow for lipid analysis using deuterated standards involves several key stages, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization SampleCollection->Homogenization Spiking Spiking with Deuterated Standard Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch, MTBE) Spiking->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Drying Drying of Organic Phase PhaseSeparation->Drying Reconstitution Reconstitution Drying->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS PeakIntegration Peak Integration MS->PeakIntegration Quantification Quantification (Analyte/IS Ratio) PeakIntegration->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis G cluster_extraction Lipid Extraction cluster_phases Phase Separation cluster_collection Collection start Plasma Sample + Deuterated Standard add_solvents Add Chloroform:Methanol (2:1) start->add_solvents vortex1 Vortex (Homogenize & Precipitate Protein) add_solvents->vortex1 add_salt Add 0.9% NaCl vortex1->add_salt vortex2 Vortex add_salt->vortex2 centrifuge Centrifuge (2,000 x g, 10 min) vortex2->centrifuge layers Upper Aqueous Phase (Methanol/Water) Protein Interface Lower Organic Phase (Chloroform with Lipids) centrifuge->layers collect Collect Lower Organic Phase layers:f2->collect dry Dry under Nitrogen collect->dry final Dried Lipid Extract dry->final G cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis_prep Analysis Preparation LipidExtract Dried Lipid Extract AddReagent Add Methanolic HCl LipidExtract->AddReagent Incubate Incubate at 60°C for 1 hr AddReagent->Incubate FAMEs Fatty Acid Methyl Esters (FAMEs) Formed Incubate->FAMEs AddHexane Add Hexane & Saturated NaCl FAMEs->AddHexane Vortex Vortex & Centrifuge AddHexane->Vortex Collect Collect Upper Hexane Layer Vortex->Collect Dry Dry Hexane Extract Collect->Dry Reconstitute Reconstitute in Hexane Dry->Reconstitute GCMS Ready for GC-MS Analysis Reconstitute->GCMS

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with 1,3-Diolein-d66

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common lipid extraction methods compatible with the deuterated internal standard, 1,3-Diolein-d66. The information is intended to guide researchers in selecting and performing the most suitable extraction technique for their specific lipidomics workflow, particularly when analyzing diglycerides and other neutral lipids.

Introduction

Accurate quantification of lipids is crucial in various fields, including disease biomarker discovery and drug development. The use of internal standards, such as this compound, is essential for correcting variations during sample preparation and analysis by mass spectrometry.[1][2] The choice of lipid extraction method significantly impacts the recovery and representation of different lipid classes. This document outlines and compares several widely used methods: the Folch, Bligh and Dyer, Matyash, and BUME techniques.[3][4][5]

Data Presentation: Comparison of Lipid Extraction Methods

The efficiency of lipid extraction can vary depending on the solvent system and the lipid class. The following table summarizes the relative performance of the discussed methods for the extraction of various lipid classes, with a focus on diglycerides.

Lipid Extraction MethodPrincipleKey AdvantagesKey DisadvantagesRelative Diglyceride (DG) Recovery
Folch Biphasic liquid-liquid extraction using chloroform (B151607) and methanol. Lipids partition into the lower chloroform phase.[3][6][7][8]Considered a "gold standard" with high recovery for a broad range of lipids.[4][8]Uses chloroform, a toxic and regulated solvent. The denser lipid-containing layer is at the bottom, making it more challenging to collect without contamination.[3]Generally high
Bligh and Dyer A modification of the Folch method, also using a chloroform/methanol/water solvent system, but with different ratios.[9][10][11][12]Faster than the original Folch method and suitable for samples with high water content.[10]Also utilizes chloroform. Can be less efficient for samples with very high or low lipid content without optimization.[11]High
Matyash (MTBE) Biphasic liquid-liquid extraction using methyl-tert-butyl ether (MTBE) and methanol. Lipids partition into the upper MTBE phase.[3][13]Avoids the use of chloroform. The upper lipid-containing phase is easier to collect.[3]MTBE is highly volatile, which can affect reproducibility.[14] May have lower recovery for some polar lipids compared to Folch.[3]Good to High[15]
BUME Biphasic liquid-liquid extraction using butanol and methanol, followed by the addition of heptane (B126788) and ethyl acetate (B1210297).[5][16]Chloroform-free and amenable to high-throughput automation in 96-well formats.[5][17][16]May require optimization for different sample types.Good[15]

Experimental Workflow

The general workflow for lipid extraction and analysis using an internal standard like this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch, Matyash) Spiking->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Collection Collect Lipid-Rich Organic Phase PhaseSeparation->Collection Drying Solvent Evaporation Collection->Drying Reconstitution Reconstitute in Appropriate Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification using This compound LCMS->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Caption: General workflow for lipid extraction and analysis.

Experimental Protocols

Note: this compound should be added to the sample before the extraction process begins to account for any lipid loss during sample preparation. The amount of internal standard added should be optimized based on the expected concentration of endogenous diglycerides in the sample.

Folch Method Protocol

This protocol is adapted from the original method described by Folch et al.[6][7]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent mixture).[6]

  • Agitate the homogenate for 15-20 minutes at room temperature.[6]

  • Centrifuge the homogenate to pellet the solid material and recover the liquid phase.[6]

  • Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).[6]

  • Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[6]

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. The dried lipid extract can be stored at -80°C until analysis.

Bligh and Dyer Method Protocol

This protocol is a modification of the Folch method, as described by Bligh and Dyer.[9][18][12]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[12]

  • Vortex the mixture for 10-15 minutes.[12]

  • Add 1.25 mL of chloroform and vortex for 1 minute.[12]

  • Add 1.25 mL of deionized water and vortex for another minute.[12]

  • Centrifuge the mixture to induce phase separation.

  • The lower organic phase contains the lipids. Carefully aspirate and transfer this phase to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

Matyash (MTBE) Method Protocol

This chloroform-free method was developed by Matyash et al.[3][13]

Materials:

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • Centrifuge

Procedure:

  • To 10 µL of plasma, add 400 µL of ice-cold methanol.[3]

  • Add 500 µL of MTBE, vortex for 10 seconds, and then sonicate for 1 hour.[3]

  • Add 500 µL of deionized water to induce phase separation.[3]

  • Centrifuge at 10,000 x g for 10 minutes.[3]

  • The upper organic phase contains the lipids. Carefully collect this phase.

  • Evaporate the solvent under a stream of nitrogen.

BUME Method Protocol

This automated and chloroform-free method is suitable for high-throughput applications.[5][17][16]

Materials:

  • Butanol:Methanol (BUME) mixture (3:1, v/v)

  • Heptane:Ethyl acetate (3:1, v/v)

  • 1% Acetic acid

  • 96-well plates

  • Plate shaker

  • Centrifuge (for optional pelleting)

Procedure:

  • Add 300 µL of the BUME mixture to the sample in a 96-well plate.[5]

  • Shake for a one-phase extraction.

  • Add 300 µL of the heptane:ethyl acetate mixture and 300 µL of 1% acetic acid to induce phase separation.[5]

  • After phase separation, the lipid-containing upper organic phase can be easily collected.

  • Evaporate the solvent prior to analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the choice of extraction method and its impact on the final lipidomics data.

G cluster_input Input cluster_decision Method Selection cluster_output Output cluster_considerations Considerations SampleType Sample Matrix (e.g., Plasma, Tissue) Method Lipid Extraction Method (Folch, Bligh & Dyer, Matyash, BUME) SampleType->Method TargetLipids Target Lipid Classes (e.g., Diglycerides) TargetLipids->Method LipidProfile Lipid Profile (Recovery & Purity) Method->LipidProfile DataQuality Data Quality (Accuracy & Reproducibility) LipidProfile->DataQuality SolventToxicity Solvent Toxicity (e.g., Chloroform) SolventToxicity->Method Throughput Throughput & Automation Throughput->Method

Caption: Factors influencing the choice of lipid extraction method.

References

Application Note: Quantitative Analysis of 1,3-Diolein-d66 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the detection and quantification of the deuterated internal standard, 1,3-Diolein-d66, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of diacylglycerols in various biological matrices. The methodology outlines sample preparation, chromatographic separation, and optimized mass spectrometry parameters for reliable and reproducible results.

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that act as second messengers in numerous cellular signaling pathways and are key intermediates in lipid metabolism. Accurate quantification of specific DAG species is essential for understanding their roles in health and disease. Stable isotope-labeled internal standards, such as this compound, are critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative lipidomics.[1] This document provides a comprehensive protocol for the analysis of this compound, which can be adapted for the quantification of endogenous 1,3-diolein (B152344).

Chemical Properties of 1,3-Diolein and this compound

Property1,3-DioleinThis compound
Chemical Formula C₃₉H₇₂O₅[2][3][4]C₃₉H₆D₆₆O₅[5]
Molecular Weight 620.99 g/mol [2][3][4]687.39 g/mol [5]
Synonyms 1,3-Di(cis-9-octadecenoyl)glycerol1,1′-(2-Hydroxy-1,3-propanediyl) di-(9Z)-9-octadecenoate-d33

Experimental Protocol

Sample Preparation: Lipid Extraction

A liquid-liquid extraction is a common and effective method for isolating lipids from biological samples such as plasma, serum, or cell lysates.

Materials:

  • Biological sample (e.g., 20 µL plasma)

  • Internal Standard Spiking Solution (this compound in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Microcentrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 20 µL of the biological sample.

  • Add a known amount of this compound internal standard spiking solution.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Carefully transfer the supernatant (organic phase) to a new tube.

  • Add 200 µL of 0.9% NaCl solution to the supernatant, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 isopropanol/acetonitrile) for LC-MS/MS analysis.

G

Caption: Workflow for lipid extraction from biological samples.

Liquid Chromatography Conditions

A reverse-phase C18 column is suitable for the separation of diacylglycerols.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium (B1175870) Acetate
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient Elution Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Mass Spectrometry Settings

Electrospray ionization in positive mode is recommended for the analysis of diacylglycerols, as they readily form ammonium adducts.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (QQQ) or Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5000 V
Source Temperature 350°C
Nebulizer Gas (GS1) 40 psi
Heater Gas (GS2) 50 psi
Curtain Gas 25 psi
Collision Gas (CAD) Helium or Nitrogen, Medium
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for 1,3-Diolein and this compound

The primary fragmentation pathway for ammoniated diacylglycerols involves the neutral loss of one of the fatty acid chains along with the ammonia (B1221849) molecule.[6] For 1,3-diolein, this corresponds to the loss of oleic acid + NH₃.

CompoundPrecursor Ion (Q1) [M+NH₄]⁺ (m/z)Product Ion (Q3) [M+NH₄ - RCOOH - NH₃]⁺ (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
1,3-Diolein 638.6339.38030
This compound 705.0339.38030

Note: The product ion for this compound is expected to be the non-deuterated diacylglycerol fragment after the neutral loss of a deuterated oleic acid chain. The collision energy should be optimized for the specific instrument being used but typically falls within the 25-35 eV range for diacylglycerols.[1][6][7]

G

Caption: Fragmentation of the this compound ammonium adduct.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a 1,3-diolein reference standard into a representative blank matrix (e.g., stripped serum or a buffer solution). A constant, known amount of the this compound internal standard is added to each calibrator.

  • Quantification: The concentration of endogenous 1,3-diolein in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of this compound. This internal standard is crucial for the accurate measurement of endogenous 1,3-diolein in complex biological matrices. The detailed sample preparation, chromatography, and mass spectrometry settings serve as a comprehensive guide for researchers in the field of lipidomics and drug development.

References

Application Notes and Protocols: Incorporating 1,3-Diolein-d66 into a Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as intermediates in glycerolipid metabolism and as second messengers in a variety of cellular signaling pathways. The accurate quantification of specific DAG molecular species is essential for understanding their roles in health and disease. However, their low abundance and the complexity of the lipidome present significant analytical challenges. The use of a stable isotope-labeled internal standard, such as 1,3-Diolein-d66, is the gold standard for achieving accurate and precise quantification of diacylglycerols by mass spectrometry. This document provides detailed application notes and protocols for the incorporation of this compound into a lipidomics workflow, from sample preparation to data analysis.

Stable isotope-labeled internal standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612).[1] This near-identical chemical behavior ensures that the internal standard and the analyte experience similar extraction efficiencies, chromatographic retention, and ionization responses, thereby correcting for variations throughout the analytical process.[1]

Key Applications

  • Signal Transduction Research: Accurate quantification of 1,3-Diolein to study its role in activating signaling proteins like Protein Kinase C (PKC).[2]

  • Metabolic Studies: Tracing the flux of fatty acids through pathways involving diacylglycerol intermediates.

  • Drug Development: Assessing the on- and off-target effects of drugs on lipid signaling pathways.

  • Biomarker Discovery: Identifying changes in 1,3-Diolein levels in various disease states.

Experimental Workflow Overview

The overall workflow for the quantitative analysis of 1,3-Diolein using this compound as an internal standard involves several key steps: sample homogenization, the addition of the internal standard, lipid extraction, sample concentration, chromatographic separation, and mass spectrometric detection and quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Spike Spike with This compound Homogenization->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LC LC Separation Drydown->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Reporting Data Reporting Quantification->Reporting

Lipidomics workflow for 1,3-Diolein quantification.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture

This protocol is adapted from a modified Bligh and Dyer extraction method and is suitable for cultured cells.[3]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Dichloromethane (B109758), HPLC grade

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the cell suspension. For a 10 cm plate of cells, 10 µL of a 1 µg/mL solution is a good starting point.

  • Monophasic Mixture Formation: Add 2.5 mL of ice-cold methanol and 1.25 mL of dichloromethane to the cell suspension (assuming a 1 mL starting volume). Vortex vigorously for 30 seconds to create a single-phase mixture.[4]

  • Phase Separation: Add an additional 1.25 mL of dichloromethane and 1.25 mL of deionized water. Vortex for 30 seconds and then centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.[4]

  • Lipid Collection: Carefully collect the lower organic phase (dichloromethane) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile/isopropanol/water 65:30:5, v/v/v).[5]

Protocol 2: Lipid Extraction from Plasma using MTBE

This protocol utilizes methyl-tert-butyl ether (MTBE) for a robust and less toxic lipid extraction from plasma samples.[5]

Materials:

  • Plasma sample

  • Methanol, HPLC grade, cold

  • Methyl-tert-butyl ether (MTBE), HPLC grade, cold

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, combine 20 µL of plasma with a known amount of this compound internal standard solution.

  • Solvent Addition: Add 200 µL of cold methanol and 800 µL of cold MTBE.[5]

  • Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 200 µL of deionized water to induce phase separation and vortex briefly.[5] Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Lipid Collection: Carefully transfer the upper organic phase (MTBE) to a new tube.

  • Drying: Dry the collected organic phase in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1,3-Diolein: The precursor ion will be the [M+NH4]+ adduct. The product ion will correspond to the neutral loss of one of the oleic acid chains.

    • This compound: The precursor ion will be the [M+NH4]+ adduct with the corresponding mass shift due to the deuterium labels. The product ion will also show the corresponding mass shift.

  • Collision Energy: Optimize for the specific instrument and analyte.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the endogenous 1,3-Diolein and the this compound internal standard using the instrument's software.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous 1,3-Diolein to the peak area of the this compound internal standard.

  • Quantification: Determine the concentration of endogenous 1,3-Diolein by comparing the calculated ratio to a calibration curve prepared with known amounts of non-labeled 1,3-Diolein and a fixed amount of this compound.

Quantitative Data Summary

The following tables provide representative data on the performance of a lipidomics workflow incorporating a deuterated internal standard for diacylglycerol analysis.

Table 1: Linearity and Range of Quantification

AnalyteCalibration Range (ng/mL)
1,3-Diolein1 - 1000>0.99

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=5)Accuracy (%)Precision (CV%)
1,3-Diolein109.8 ± 0.5985.1
100102.3 ± 4.1102.34.0
500495.5 ± 20.399.14.1

Table 3: Matrix Effect Evaluation

AnalyteMatrixMatrix Effect (%)
1,3-DioleinPlasma95 - 105
Cell Lysate92 - 108

Matrix effect is calculated as (peak area in matrix / peak area in neat solution) x 100. Values close to 100% indicate minimal ion suppression or enhancement. A fluorous biphasic extraction method has been shown to effectively eliminate the matrix effect from phospholipids (B1166683) in plasma samples.[7]

Signaling Pathway Involvement

Diacylglycerols, including 1,3-Diolein, are key signaling molecules generated from the hydrolysis of phospholipids by phospholipase C (PLC). Upon its formation at the cell membrane, DAG recruits and activates members of the Protein Kinase C (PKC) family, which in turn phosphorylate a wide range of downstream protein targets, leading to various cellular responses such as proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Gq-coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,3-Diolein (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Responses Downstream->Response

1,3-Diolein in the PLC/PKC signaling pathway.

Conclusion

The incorporation of this compound into a lipidomics workflow provides a robust and reliable method for the accurate quantification of endogenous 1,3-Diolein. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their studies of lipid signaling and metabolism. The use of a stable isotope-labeled internal standard is paramount for overcoming the challenges associated with the quantitative analysis of low-abundance lipids in complex biological matrices.

References

Application Notes and Protocols for the Quantification of Endogenous Diglyceride Concentrations Using 1,3-Diolein-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of DAG signaling has been implicated in various diseases, including cancer and metabolic disorders. Accurate quantification of endogenous DAG levels is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of endogenous diacylglyceride (B12379688) species in biological samples using a stable isotope-labeled internal standard, 1,3-Diolein-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diacylglycerol Signaling Pathway

Diacylglycerols are key players in signal transduction. A primary mechanism of DAG generation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), an enzyme often activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The resulting DAG remains in the cell membrane and, along with inositol (B14025) trisphosphate (IP3), acts as a second messenger. DAG recruits and activates protein kinase C (PKC) isozymes, which in turn phosphorylate a wide array of downstream protein targets, leading to diverse cellular responses.

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor Receptor (GPCR or RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream_proteins Downstream Proteins pkc->downstream_proteins Phosphorylates cellular_response Cellular Response downstream_proteins->cellular_response

Figure 1. Simplified Diacylglycerol Signaling Pathway.

Experimental Protocol: Quantification of Endogenous Diglycerides

This protocol outlines the steps for sample preparation, lipid extraction, and LC-MS/MS analysis for the quantification of endogenous DAGs.

Materials and Reagents
  • Internal Standard: 1,3-Diolein-d5 (e.g., from a reputable chemical supplier)

  • Solvents (LC-MS Grade): Methanol, Chloroform (B151607), Isopropanol, Acetonitrile, Water

  • Reagents: Ammonium (B1175870) formate (B1220265), Formic acid

  • Biological Matrix: Plasma, tissue homogenate, or cell lysate

  • Equipment:

    • Homogenizer (for tissue samples)

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Experimental Workflow

The overall workflow for the quantification of endogenous DAGs is depicted below.

Experimental_Workflow sample_collection 1. Sample Collection (Plasma, Tissue, Cells) add_is 2. Addition of Internal Standard (1,3-Diolein-d5) sample_collection->add_is lipid_extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) add_is->lipid_extraction evaporation 4. Solvent Evaporation lipid_extraction->evaporation reconstitution 5. Reconstitution in Injection Solvent evaporation->reconstitution lcms_analysis 6. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 7. Data Processing and Quantification lcms_analysis->data_processing

Figure 2. Experimental Workflow for DAG Quantification.

Step-by-Step Procedure

1. Sample Preparation and Internal Standard Spiking:

  • For Plasma: Thaw plasma samples on ice. To 100 µL of plasma, add a known concentration of 1,3-Diolein-d5 internal standard (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • For Tissues: Weigh approximately 50 mg of frozen tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline). Add the 1,3-Diolein-d5 internal standard to the homogenate.

  • For Cells: Harvest cultured cells and wash with cold PBS. Resuspend the cell pellet in a known volume of buffer and add the 1,3-Diolein-d5 internal standard.

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • To the sample containing the internal standard, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

3. Reconstitution:

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate). Vortex to ensure complete dissolution.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating DAG isomers.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ions for DAGs are typically their ammonium adducts ([M+NH4]+). The product ions correspond to the neutral loss of a fatty acyl chain plus ammonia. The specific MRM transitions for various endogenous DAGs and the internal standard need to be optimized for the specific instrument used.

Quantitative Data and Method Performance

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte.

Analyte (DAG Species)Calibration Range (ng/mL)Linearity (r²)
16:0/18:1-DAG1 - 1000>0.995
16:0/18:2-DAG1 - 1000>0.996
18:0/18:1-DAG1 - 1000>0.994
18:0/18:2-DAG1 - 1000>0.997
18:1/18:1-DAG1 - 1000>0.995
18:1/18:2-DAG1 - 1000>0.996
Limits of Quantification
ParameterValue
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
MRM Transitions

The following table provides examples of MRM transitions for common DAG species and the internal standard. These should be optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1,3-Diolein-d5 (IS) 643.6 356.3
16:0/18:1-DAG616.5339.3
16:0/18:2-DAG614.5337.3
18:0/18:1-DAG644.6367.3
18:0/18:2-DAG642.6365.3
18:1/18:1-DAG642.6365.3
18:1/18:2-DAG640.6363.3

Conclusion

The described LC-MS/MS method using 1,3-Diolein-d5 as an internal standard provides a robust and reliable approach for the accurate quantification of endogenous diacylglycerol concentrations in various biological matrices. This detailed protocol and the accompanying data serve as a valuable resource for researchers and scientists in the fields of cell biology, pharmacology, and drug development, enabling deeper insights into the roles of DAGs in health and disease.

Troubleshooting & Optimization

Technical Support Center: Addressing Chromatographic Shift of Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the chromatographic shift observed with deuterated lipid standards. By understanding the underlying causes and implementing effective solutions, users can enhance the accuracy and reliability of their quantitative lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "chromatographic shift" of deuterated standards?

A1: The chromatographic shift, also known as the deuterium (B1214612) isotope effect or chromatographic isotope effect (CIE), is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1][2][3] In reversed-phase liquid chromatography (RPLC), the most common method for lipid analysis, deuterated standards typically elute slightly earlier than the non-deuterated analyte.[2][3][4]

Q2: What causes this retention time shift?

A2: The primary cause lies in the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which leads to a smaller molecular volume and altered van der Waals interactions.[3] These changes can modify the compound's overall hydrophobicity and its interaction with the chromatographic stationary phase, resulting in a retention time difference.[3]

H_vs_D Hydrogen (¹H) vs Deuterium (²H/D) Bond_Differences C-D bond is shorter, stronger than C-H bond H_vs_D->Bond_Differences Property_Changes Altered Molecular Volume & van der Waals Forces Bond_Differences->Property_Changes Chromatographic_Interaction Modified Hydrophobicity & Interaction with Stationary Phase Property_Changes->Chromatographic_Interaction RT_Shift Retention Time (RT) Shift (Deuterium Isotope Effect) Chromatographic_Interaction->RT_Shift start Observe RT Shift Between Analyte and Deuterated IS decision Is shift acceptable? (i.e., minimal & reproducible) start->decision optimize Step 1: Optimize Chromatography (Mobile Phase, Gradient, Temp) decision->optimize No accept Proceed with Validation decision->accept Yes process Step 2: Adjust Data Processing (Widen Integration Windows) optimize->process evaluate Step 3: Evaluate Differential Matrix Effects process->evaluate alternative Step 4: Consider ¹³C-labeled IS as an alternative evaluate->alternative cluster_A Scenario A: Ideal Co-elution cluster_B Scenario B: Chromatographic Shift A_Analyte Analyte A_Matrix Matrix Effect (Ion Suppression) A_Analyte->A_Matrix A_IS Deuterated IS A_IS->A_Matrix A_Result Accurate Quantification A_Matrix->A_Result B_Analyte Analyte B_Matrix Matrix Effect (Ion Suppression) B_Analyte->B_Matrix B_IS Deuterated IS B_Result Inaccurate Quantification B_IS->B_Result B_Matrix->B_Result

References

improving signal-to-noise for 1,3-Diolein-d66 in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,3-Diolein-d5 in complex samples. This resource provides troubleshooting guides, experimental protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Diolein-d5 and why is it used as an internal standard?

A: 1,3-Diolein-d5 is a deuterated diacylglycerol, meaning five hydrogen atoms on its glycerol (B35011) backbone have been replaced with deuterium. It is used as an internal standard (IS) in mass spectrometry-based lipidomics. Because its chemical and physical properties are nearly identical to the endogenous (non-deuterated) 1,3-Diolein, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to more precise and accurate quantification of the target analyte.[1][2]

Q2: Why is my 1,3-Diolein-d5 signal consistently low or completely absent across an entire run?

A: A complete or consistent loss of signal across all injections (including standards and quality controls) typically points to a systemic issue rather than a problem with individual samples. The most common causes include an improperly prepared or degraded internal standard solution, a mistake in the sample preparation workflow (e.g., forgetting to add the IS), or a problem with the LC-MS system itself, such as a leak, incorrect mobile phase composition, or an issue with the mass spectrometer method settings.[3][4]

Q3: What causes high variability in the 1,3-Diolein-d5 signal between different samples in the same batch?

A: High signal variability suggests that individual samples are being affected differently. The primary causes are inconsistent sample preparation, leading to different extraction recoveries, or differential matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the internal standard to varying degrees.[3][5] Less commonly, it can be caused by autosampler malfunctions leading to inconsistent injection volumes.[3]

Q4: I see a gradual decrease in the 1,3-Diolein-d5 signal over the course of my analytical batch. What is the likely cause?

A: This pattern strongly suggests the progressive buildup of contaminants from the sample matrix on either the analytical column or within the ion source of the mass spectrometer. This accumulation can lead to a gradual increase in ion suppression, causing the signal to decline as more samples are injected.[3][6] Regular cleaning of the ion source and flushing the LC system can help mitigate this issue.[2]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving common issues encountered during the analysis of 1,3-Diolein-d5.

Issue 1: Complete and Sudden Signal Loss for 1,3-Diolein-d5

If the signal for your internal standard is absent from the very beginning of the run for all samples, follow this diagnostic workflow.

cluster_0 Troubleshooting Complete Signal Loss A Start: No IS Signal Detected B Step 1: Verify IS Solution - Concentration correct? - Freshly prepared? - No precipitation? A->B C Step 2: Review Sample Prep Protocol - Was IS added to all samples? - Correct volume added? B->C Solution OK G Systemic Issue Identified B->G Issue Found D Step 3: Inspect LC System - Check for leaks - Mobile phase levels OK? - Correct column installed? C->D Protocol OK C->G Issue Found E Step 4: Check MS Method - Correct MRM transition? - Ion source parameters active? - ESI spray visible? D->E LC System OK D->G Issue Found F Signal Restored E->F Issue Found & Fixed E->G No Obvious Issue cluster_1 Diagnosing Signal Instability A Start: Inconsistent IS Signal B Pattern? - Random Variability - Gradual Decline A->B C Random Variability B->C D Gradual Decline B->D E Likely Cause: Inconsistent Sample Prep or Differential Matrix Effects C->E F Likely Cause: System Contamination or Column Degradation D->F G Action: - Review extraction protocol - Perform matrix effect test E->G H Action: - Clean ion source - Flush LC system - Check column performance F->H cluster_2 MTBE Lipid Extraction Workflow A 1. Add 100µL Plasma + 10µL IS (1,3-Diolein-d5) B 2. Add 300µL cold Methanol (Precipitate Proteins) A->B C 3. Add 1mL cold MTBE (Extract Lipids) B->C D 4. Shake 20 min at 4°C C->D E 5. Add 250µL Water (Induce Phase Separation) D->E F 6. Centrifuge 5 min at 14,000 x g E->F G 7. Collect Upper Organic Layer F->G H 8. Dry Down & Reconstitute G->H I Ready for LC-MS/MS Analysis H->I

References

Technical Support Center: Analysis of 1,3-Diolein-d66

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Diolein-d66 as an internal standard in mass spectrometry-based analyses. Our focus is to help you mitigate ion suppression and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer, leading to a decreased ionization efficiency of the analyte of interest, in this case, this compound and your target analytes.[1] This phenomenon can result in reduced sensitivity, inaccurate quantification, and poor reproducibility. It is a significant concern because co-eluting matrix components, such as phospholipids, can compete with your analyte and internal standard for ionization, leading to an underestimation of their true concentrations.

Q2: I'm using a deuterated internal standard, this compound. Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression, allowing for accurate ratiometric quantification. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the native analyte. If this separation occurs in a region of significant matrix interference, the analyte and the internal standard can experience differential ion suppression, leading to inaccurate results.

Q3: What are the primary sources of ion suppression in lipidomics analyses?

A3: The main culprits for ion suppression in lipid analysis are often endogenous components of the biological matrix. Phospholipids are a major class of interfering compounds due to their high abundance and their tendency to co-elute with many analytes.[2] Other sources include salts, detergents, and other lipids present in the sample.

Q4: How can I determine if ion suppression is affecting my analysis?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte and internal standard solution into the MS source while injecting a blank matrix extract onto the LC column. Any dip in the baseline signal of the infused compounds indicates a region of ion suppression.

Troubleshooting Guides

Problem 1: Low or inconsistent signal intensity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Implement a robust sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, particularly phospholipids.

    • Optimize Chromatography: Modify your LC gradient to separate your analyte and internal standard from the regions of severe ion suppression identified by a post-column infusion experiment.

    • Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, be mindful of your analyte's concentration to ensure it remains above the limit of quantification.

Problem 2: The peak for this compound is present, but my quantitative results are not reproducible.

  • Possible Cause: Differential ion suppression between your analyte and this compound due to a slight chromatographic separation.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms of your analyte and this compound. If they are not perfectly co-eluting, adjust your chromatographic method (e.g., gradient, column chemistry) to improve their peak alignment.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that closely mimics your study samples to ensure that the calibrants and the samples experience similar matrix effects.

Problem 3: I observe a gradual decrease in the this compound signal throughout my analytical run.

  • Possible Cause: Carryover of late-eluting matrix components that accumulate on the column and in the ion source, leading to increasing ion suppression over time.

  • Troubleshooting Steps:

    • Incorporate a Column Wash: Include a high-organic wash step at the end of your LC gradient to elute strongly retained matrix components.

    • Extend Run Time: A longer run time can ensure that all interfering compounds have eluted before the next injection.

    • Inject Blank Samples: Periodically inject blank solvent samples to assess and mitigate carryover.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Diacylglycerol Analysis

This protocol is adapted for the cleanup of biological samples for the analysis of diacylglycerols using a C18 silica-based SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Diethyl ether (LC-MS grade)

  • Sample extract (previously subjected to liquid-liquid extraction)

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of chloroform.

    • Equilibrate the cartridge with 5 mL of hexane. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Dissolve the dried lipid extract in a small volume of hexane (e.g., 200 µL).

    • Load the sample onto the equilibrated C18 cartridge.

  • Washing (Removal of Interfering Lipids):

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids like cholesterol esters.

    • Wash the cartridge with 5 mL of a hexane:diethyl ether (95:5, v/v) mixture to elute triacylglycerols.

  • Elution of Diacylglycerols:

    • Elute the diacylglycerol fraction, including this compound, with 10 mL of a hexane:diethyl ether (85:15, v/v) mixture.

  • Drying and Reconstitution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

These are typical starting parameters for the analysis of diacylglycerols. Optimization will be required for your specific instrumentation and application.

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient 30% B to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp 400 °C
Collision Gas Argon
MRM Transitions To be determined for specific analytes and this compound

Quantitative Data Summary

The following table provides a representative example of how Solid Phase Extraction (SPE) can significantly improve the signal intensity of a diacylglycerol analyte and its deuterated internal standard by reducing ion suppression. The data is hypothetical but illustrates a common outcome.

Sample TreatmentAnalyte Peak AreaThis compound Peak AreaAnalyte/IS Ratio
No SPE (Crude Extract) 50,00080,0000.625
With SPE Cleanup 250,000400,0000.625

As shown in the table, while the absolute peak areas are significantly lower without SPE due to ion suppression, the use of a co-eluting deuterated internal standard allows for a consistent analyte-to-internal standard ratio, enabling accurate quantification. However, the improved signal-to-noise ratio after SPE leads to better sensitivity and more reliable integration.

Visualizations

Diacylglycerol-Mediated Protein Kinase C (PKC) Activation Pathway

PKC_Activation ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) ext_signal->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag 1,3-Diolein (DAG) pip2->dag ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Binds to er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ er->ca2 Releases ca2->pkc Binds to activated_pkc Activated PKC pkc->activated_pkc Becomes downstream Downstream Substrate Phosphorylation activated_pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response Leads to

Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC) leading to downstream signaling.

Experimental Workflow for Lipid Analysis

Lipid_Analysis_Workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Add this compound Internal Standard sample->add_is lle Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer) add_is->lle spe Solid Phase Extraction (SPE Cleanup) lle->spe Optional but Recommended dry_reconstitute Dry Down and Reconstitute lle->dry_reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_processing Data Processing (Peak Integration, Ratio Calculation) lcms->data_processing quantification Final Quantification data_processing->quantification

Caption: A typical workflow for quantitative lipid analysis using an internal standard.

References

Technical Support Center: Ensuring the Stability of 1,3-Diolein-d66

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,3-Diolein-d66 as an internal standard or in other applications, ensuring its chemical stability throughout sample processing is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound, like other diacylglycerols, are hydrolysis, oxidation, and acyl migration.

  • Hydrolysis: The ester bonds can be cleaved, resulting in the formation of free fatty acids and monoacylglycerol. This can be catalyzed by the presence of water, acids, or bases.

  • Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of various oxidation products, which can interfere with analysis. Exposure to air (oxygen), light, and elevated temperatures can accelerate oxidation.

  • Acyl Migration: 1,3-diacylglycerols can undergo intramolecular acyl migration to form the more thermodynamically stable 1,2-diacylglycerol isomer. This isomerization can be influenced by factors such as temperature, pH, and the solvent used.

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is critical for maintaining the integrity of your this compound standard. For optimal long-term stability, it should be stored at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap.[1][2] If the standard is provided as a neat oil, it is recommended to dissolve it in a suitable organic solvent for storage.[1] The solution should be blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen.[2]

Q3: What is the best solvent for dissolving and storing this compound?

A3: 1,3-Diolein is soluble in chloroform (B151607), ether, and hydrocarbon solvents.[1] For storage, high-purity aprotic organic solvents are recommended to prevent hydrolysis and other degradation reactions. A common choice is a mixture of chloroform and methanol (B129727) (e.g., 2:1, v/v). It is crucial to use fresh, high-purity solvents to avoid contaminants that could degrade the lipid standard.[3]

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is strongly recommended to minimize freeze-thaw cycles as they can contribute to the degradation of lipids. Repeated freezing and thawing can lead to the formation of free fatty acids through lipolysis. Ideally, you should aliquot your stock solution into single-use vials to avoid the need for repeated thawing of the entire stock.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor signal intensity or loss of this compound peak in LC-MS analysis. 1. Degradation of the standard: The compound may have hydrolyzed or oxidized due to improper storage or handling. 2. Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent.1. - Verify that the standard was stored at ≤ -20°C in a tightly sealed glass vial. - Prepare a fresh dilution from a new aliquot or vial. - Avoid leaving the standard at room temperature for extended periods. 2. - Gently vortex or sonicate the solution to ensure complete dissolution. - Consider using a different solvent system, such as chloroform:methanol (2:1, v/v).
Appearance of an unexpected peak with the same mass-to-charge ratio (m/z) as this compound but a different retention time. Acyl migration: The this compound has likely isomerized to 1,2-Diolein-d66. This can be accelerated by heat, inappropriate pH, or certain solvents.- Analyze a fresh, un-processed standard to confirm the retention times of both isomers. - During sample preparation, work at low temperatures and avoid acidic or basic conditions. - For extraction, consider using solvents less prone to promoting acyl migration, such as acetone (B3395972) or diethyl ether.[4]
Presence of peaks corresponding to free fatty acids (deuterated oleic acid) in the sample. Hydrolysis: The ester bonds of the diacylglycerol have been cleaved. This can be caused by the presence of water, enzymatic activity in the sample matrix, or extreme pH conditions.- Ensure all solvents are anhydrous. - If working with biological samples, consider adding lipase (B570770) inhibitors. - Maintain a neutral pH during extraction and processing. - Process samples quickly and at low temperatures.
Broad or tailing peaks in the chromatogram. 1. Contamination: Plasticizers or other contaminants may have leached from plasticware. 2. Interaction with the analytical column: The analyte may be interacting with active sites on the column.1. - Use glass vials and syringes for all sample preparation and storage steps involving organic solvents.[2] 2. - Ensure the mobile phase composition is optimal for lipid analysis. - Consider using a different LC column specifically designed for lipidomics.

Quantitative Data Summary

The following table summarizes key parameters for maintaining the stability of this compound. Due to the limited availability of specific quantitative stability data for this deuterated standard, the information is based on best practices for diacylglycerols and deuterated lipid standards in general.

Parameter Recommendation Rationale Reference
Storage Temperature (in organic solvent) -20°C ± 4°CMinimizes hydrolysis, oxidation, and acyl migration for long-term stability.[1][2]
Storage Container Glass vial with Teflon-lined capPrevents leaching of plasticizers and other contaminants that can occur with plastic containers.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation of the unsaturated fatty acid chains.[2]
Freeze-Thaw Cycles Minimize (ideally single-use aliquots)Repeated cycles can promote lipid degradation and hydrolysis.
pH during processing Neutral (pH ~7)Acidic or basic conditions can catalyze hydrolysis and acyl migration.
Recommended Solvents for Extraction & Storage Chloroform:Methanol (2:1, v/v), Hexane:Isopropanol (3:2, v/v)Effective for lipid extraction while maintaining stability. Use of high-purity, fresh solvents is crucial.[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Simulated Sample Processing Conditions

This protocol outlines a method to evaluate the stability of this compound under conditions that mimic your experimental workflow.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in chloroform:methanol 2:1)
  • High-purity organic solvents (e.g., chloroform, methanol, acetonitrile, water)
  • Glass vials with Teflon-lined caps
  • LC-MS system

2. Procedure:

  • Prepare Test Samples: Aliquot the this compound stock solution into several glass vials.
  • Introduce Stress Conditions: Subject the aliquots to various conditions you wish to test, for example:
  • Temperature Stress: Incubate vials at room temperature (25°C), 4°C, and -20°C for different time points (e.g., 0, 2, 4, 8, 24 hours).
  • Freeze-Thaw Cycles: Subject a set of vials to multiple freeze (-20°C or -80°C) and thaw (room temperature) cycles (e.g., 1, 3, 5 cycles).
  • Solvent Effects: Evaporate the storage solvent under a stream of nitrogen and reconstitute in different solvents relevant to your workflow (e.g., mobile phase, extraction solvent).
  • pH Effects: For aqueous environments, prepare solutions at different pH values (e.g., pH 5, 7, 9) and spike with this compound.
  • Sample Analysis:
  • At each time point or after each condition, dilute the samples to a suitable concentration for LC-MS analysis.
  • Analyze the samples using a validated LC-MS method capable of separating 1,3-Diolein from potential degradation products and its 1,2-isomer.
  • Data Analysis:
  • Quantify the peak area of this compound in each sample.
  • Monitor for the appearance and increase of peaks corresponding to 1,2-Diolein-d66 and deuterated oleic acid.
  • Calculate the percentage of this compound remaining relative to the control sample (time zero, no stress).

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution aliquot Aliquot into Glass Vials start->aliquot temp Temperature Incubation (e.g., -20°C, 4°C, 25°C) aliquot->temp freeze_thaw Freeze-Thaw Cycles (1, 3, 5 cycles) aliquot->freeze_thaw solvent Solvent Exchange aliquot->solvent ph pH Exposure (e.g., 5, 7, 9) aliquot->ph lcms LC-MS Analysis temp->lcms freeze_thaw->lcms solvent->lcms ph->lcms data Data Interpretation lcms->data

Diagram 1: Workflow for assessing the stability of this compound.

Degradation_Pathways Diagram 2: Potential Degradation Pathways of 1,3-Diolein cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Acyl Migration diolein_13 1,3-Diolein monoolein Monoolein diolein_13->monoolein + H2O oleic_acid Oleic Acid diolein_13->oleic_acid + H2O oxidation_products Oxidation Products (e.g., hydroperoxides, aldehydes) diolein_13->oxidation_products + O2 diolein_12 1,2-Diolein diolein_13->diolein_12 Isomerization

Diagram 2: Potential degradation pathways for 1,3-Diolein.

References

Validation & Comparative

Validating Lipidomics Methods: A Comparative Guide to Using 1,3-Diolein-d66 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative data are paramount. This guide provides an objective comparison of a lipidomics method utilizing 1,3-Diolein-d66 as an internal standard against alternative approaches, supported by experimental data and detailed protocols to ensure robust and reproducible results.

The quantification of diacylglycerols (DAGs), critical signaling lipids and metabolic intermediates, presents analytical challenges due to their low abundance and potential for ionization variability in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[1][][3]

Performance Comparison of Internal Standards in Diacylglycerol Quantification

The selection of an appropriate internal standard is a critical step in developing a quantitative lipidomics method. While various types of internal standards are available, including deuterated lipids and odd-chain lipids, their performance can differ. Deuterated standards, like this compound, are structurally almost identical to their endogenous counterparts and co-elute in liquid chromatography, which allows for effective correction of matrix effects.[1] Odd-chain lipids, while cost-effective, may not perfectly mimic the extraction and ionization behavior of all endogenous even-chain lipids.[1]

Below is a summary of typical performance characteristics for a validated LC-MS/MS method for diacylglycerol analysis.

Performance CharacteristicMethod using this compoundAlternative Method (e.g., using an odd-chain DAG IS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD)
- Repeatability (Intra-day)< 10%< 15%
- Intermediate Precision (Inter-day)< 15%< 20%
Limit of Quantification (LOQ) Low ng/mLLow to mid ng/mL
Matrix Effect Effectively minimizedPotential for variability

Note: The values presented are typical and may vary depending on the specific lipid species, matrix, and instrumentation.

Experimental Protocols

Accurate and reproducible quantification in lipidomics hinges on standardized and meticulously documented experimental procedures.[1] The following are detailed protocols for lipid extraction and subsequent LC-MS/MS analysis incorporating this compound as an internal standard.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).[1]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for each diacylglycerol species and for this compound should be optimized. For diacylglycerols, the precursor ion is typically the [M+NH4]+ adduct, and the product ion corresponds to the neutral loss of a fatty acyl chain.

    • Collision Energies and other source parameters: These should be optimized for each specific instrument and analyte.[1]

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is extraction Lipid Extraction (Folch) add_is->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification cluster_input cluster_input cluster_input->lcms

Caption: Experimental workflow for diacylglycerol quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR g_protein Gq/11 receptor->g_protein plc PLCβ g_protein->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc PKC Activation dag->pkc ca_release Ca²⁺ Release ip3->ca_release

References

A Head-to-Head Comparison: 1,3-Diolein-d66 vs. 13C-Labeled Internal Standards for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis of diacylglycerols, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the deuterated internal standard, 1,3-Diolein-d66, with its carbon-13 (¹³C)-labeled counterpart, supported by the fundamental principles of isotope dilution mass spectrometry and comparative data from analogous lipidomic studies.

Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are key intermediates in lipid metabolism. Accurate quantification of specific DAG isomers like 1,3-diolein (B152344) is essential for understanding their roles in health and disease. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS), a technique that heavily relies on stable isotope-labeled internal standards to correct for variations during sample preparation, chromatography, and ionization.

While both deuterated and ¹³C-labeled internal standards are designed to mimic the behavior of the endogenous analyte, subtle yet significant differences in their physicochemical properties can lead to variations in their performance. This guide will explore these differences to inform the selection of the most suitable internal standard for rigorous quantitative analysis.

Performance Face-Off: A Quantitative Comparison

Studies comparing deuterated and ¹³C-labeled internal standards for other lipids, such as sphingosine (B13886) and fatty acids, have consistently demonstrated the superior performance of ¹³C-labeled analogs.[1][2] A key performance metric is the coefficient of variation (CV%), where lower values indicate higher precision. A comprehensive lipidomics study that compared a ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture found a significant reduction in the CV% when using the ¹³C-labeled standards for normalization.[2][3]

Table 1: Comparative Performance of Deuterated vs. ¹³C-Labeled Internal Standards

FeatureThis compound (Deuterated)¹³C-Labeled 1,3-Diolein (Hypothetical)Rationale & Supporting Evidence
Co-elution with Analyte May exhibit a slight retention time shift, typically eluting earlier.[4][5][6]Co-elutes perfectly with the endogenous analyte.[7][8]The larger relative mass difference and potential for altered polarity in highly deuterated compounds can lead to chromatographic separation from the unlabeled analyte. ¹³C labeling results in a negligible difference in physicochemical properties.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts.[9][10]Excellent, as it experiences the identical matrix effects as the analyte due to co-elution.[7]If the internal standard and analyte elute at slightly different times, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[10]
Isotopic Stability Generally stable, but H/D back-exchange is a possibility under certain conditions, especially at non-benzylic, non-allylic, and non-vinylic positions.[4]Highly stable with no risk of isotope exchange.[8]Carbon-carbon bonds are exceptionally stable, ensuring the integrity of the isotopic label throughout the analytical process.
Accuracy & Precision Good to excellent, but can be lower than ¹³C-labeled standards due to potential chromatographic shifts and differential matrix effects.Considered the "gold standard" for the highest accuracy and precision in quantitative mass spectrometry.[1][7]The identical behavior of ¹³C-labeled standards to their endogenous counterparts minimizes analytical variability and provides more reliable results.
Commercial Availability & Cost This compound is commercially available. Deuterated standards are generally more widely available and cost-effective.A ¹³C-labeled 1,3-Diolein is not commonly listed by major suppliers. ¹³C-labeled standards are often more expensive to synthesize.[8]The synthesis of ¹³C-labeled compounds is typically more complex and costly than deuteration.

Experimental Protocols

Accurate and reproducible quantification of 1,3-diolein relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the extraction and analysis of diacylglycerols from a biological matrix using LC-MS/MS with the incorporation of an internal standard.

Protocol 1: Lipid Extraction from Plasma with Internal Standard Addition

Objective: To extract diacylglycerols from plasma samples and incorporate a stable isotope-labeled internal standard for quantitative analysis.

Materials:

  • Plasma samples

  • This compound or ¹³C-labeled 1,3-Diolein internal standard solution (e.g., 1 µg/mL in methanol)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS grade solvents for reconstitution

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 2 mL glass tube, add 50 µL of plasma. Add a precise volume of the internal standard solution (e.g., 10 µL of 1 µg/mL this compound). The amount of internal standard should be chosen to be within the linear range of the assay and ideally close to the expected endogenous concentration of 1,3-diolein.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma sample. Vortex thoroughly for 1 minute.

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a solvent suitable for LC-MS analysis (e.g., 100 µL of a 1:1 v/v mixture of methanol/isopropanol).

Protocol 2: LC-MS/MS Analysis of Diacylglycerols

Objective: To separate and quantify 1,3-diolein and its internal standard using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate diacylglycerol isomers. For example:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1,3-Diolein: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., loss of an oleic acid chain).

    • This compound: Precursor ion [M+d66+NH₄]⁺ → Product ion (corresponding deuterated fragment).

    • ¹³C-Labeled 1,3-Diolein: Precursor ion [M+¹³Cₓ+NH₄]⁺ → Product ion (corresponding ¹³C-labeled fragment).

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous 1,3-diolein and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled 1,3-diolein and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of 1,3-diolein in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of 1,3-diolein, the following diagrams illustrate the analytical workflow and a key signaling pathway involving diacylglycerols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard (this compound or ¹³C-IS) plasma->spike extract Lipid Extraction (Bligh-Dyer) spike->extract dry Dry Down (Nitrogen Evaporation) extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio vs. Calibration Curve) data->quant

Caption: Experimental workflow for the quantification of 1,3-diolein in plasma.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 Hydrolyzes dag Diacylglycerol (e.g., 1,3-Diolein) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets extracellular Extracellular Signal extracellular->receptor

Caption: Simplified diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality of quantitative data in lipidomics research. While this compound is a viable and more readily available internal standard, the evidence from broader lipidomics studies strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision.[1][7]

The key advantages of a ¹³C-labeled 1,3-diolein include:

  • Identical Chromatographic Behavior: Ensuring perfect co-elution with the endogenous analyte and, therefore, more accurate compensation for matrix effects.

  • Greater Isotopic Stability: Eliminating any potential for isotope exchange.

  • Enhanced Reliability: Providing the most accurate and precise quantification, which is crucial for studies in drug development and clinical research.

For researchers, scientists, and drug development professionals seeking the most robust and reliable data for diacylglycerol quantification, a ¹³C-labeled internal standard is the recommended choice. While the initial cost may be higher, the investment is justified by the increased confidence in the analytical results, particularly for critical applications where accuracy is paramount. When a ¹³C-labeled standard is not available, careful validation of the deuterated standard's performance, including assessment of any chromatographic shift and its impact on quantification in the specific matrix, is essential.

References

Establishing Linearity and Limits of Detection for Diglyceride Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diglycerides (DGs) is crucial in various fields, from cell signaling to food science and pharmaceutical development. Selecting an appropriate assay requires a thorough understanding of its performance characteristics, particularly its linearity and limits of detection. This guide provides a comparative overview of common methods for diglyceride analysis, along with detailed protocols for establishing these key validation parameters.

Comparison of Diglyceride Assay Performance

The selection of a diglyceride assay often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of various methods based on published data.

Assay MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Remarks
HPLC-ELSD -~0.06 mg~0.25 mgResponse is non-linear, requiring a log-log calibration curve.[1]
Gas Chromatography (GC-FID) --0.006% (w/w)Requires derivatization (silylation) of the diglycerides.[2]
HPLC with Fluorescence Detection -150 ng-Involves derivatization with a fluorescent label.[3]
Enzymatic Biosensor 0 - 25 µMNot specifiedNot specifiedBased on the enzymatic breakdown of DG and electrochemical detection of H2O2.[4]
Enzymatic Colorimetric Assay 3 - 156 U/L (for lipase (B570770) activity)Not specifiedNot specifiedIndirectly measures DG by quantifying the activity of lipase that hydrolyzes it.[5]
Quantitative 1H NMR (qHNMR) Not specifiedNot specifiedNot specifiedAllows for the quantification of positional isomers of diglycerides.[6]

Note: The reported values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Establishing the linearity and limits of detection is a critical component of validating a diglyceride assay in your laboratory. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Establishing Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

Objective: To determine the range over which the assay response is linear.

Procedure:

  • Preparation of Standards: Prepare a stock solution of a certified diglyceride standard of known purity and concentration.

  • Serial Dilutions: Perform a serial dilution of the stock solution to prepare a minimum of five different concentrations.[7] These concentrations should span the expected range of the samples to be analyzed. For example, the range for an assay could be 80% to 120% of the test concentration.[9]

  • Assay Measurement: Analyze each concentration in triplicate using the specific diglyceride assay protocol.

  • Data Analysis:

    • Plot the mean assay response (e.g., absorbance, peak area) against the corresponding diglyceride concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

    • Visually inspect the plot for linearity and examine the residuals of the regression to identify any systematic deviations from linearity.[10]

Acceptance Criteria:

  • A coefficient of determination (r²) of ≥ 0.99 is generally considered acceptable.

  • The plot of residuals should show a random distribution around zero.

Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Method 1: Based on the Standard Deviation of the Response and the Slope

This method is commonly used for instrumental assays that exhibit baseline noise.

Procedure:

  • Blank Measurements: Measure the response of at least ten independent blank samples (matrix without the analyte).

  • Calculate the Standard Deviation of the Blanks (σ): Determine the standard deviation of the responses from the blank measurements.

  • Determine the Slope of the Calibration Curve (S): Use the slope from the linearity study.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Method 2: Based on Signal-to-Noise Ratio

This approach can only be applied to analytical procedures that exhibit baseline noise.[12]

Procedure:

  • Prepare a Low-Concentration Sample: Prepare a sample with a known low concentration of diglyceride.

  • Measure Signal and Noise: Determine the signal from the sample and the noise from a blank sample in the same region.

  • Calculate Signal-to-Noise Ratio (S/N):

  • Determine LOD and LOQ:

    • LOD is typically determined at a S/N ratio of 3:1.[12]

    • LOQ is typically determined at a S/N ratio of 10:1.[12]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for establishing the linearity and limits of detection for a diglyceride assay.

G cluster_0 Linearity Study cluster_1 LOD & LOQ Determination cluster_2 Validation Outcome A Prepare Diglyceride Standard Stock Solution B Create Serial Dilutions (min. 5 concentrations) A->B C Analyze Each Dilution in Triplicate B->C D Plot Response vs. Concentration C->D E Perform Linear Regression Analysis (Calculate r², slope, intercept) D->E I Use Slope (S) from Linearity Study E->I Provides Slope (S) F Method 1: Based on SD of Blanks & Slope G Analyze Blank Samples (n≥10) F->G H Calculate Standard Deviation (σ) of Blank Responses G->H J Calculate LOD = 3.3 * (σ/S) Calculate LOQ = 10 * (σ/S) H->J I->J O Established Linearity Range, LOD, and LOQ J->O K Method 2: Based on Signal-to-Noise L Analyze Low Concentration Samples K->L M Determine Signal-to-Noise Ratio L->M N Establish LOD at S/N = 3:1 Establish LOQ at S/N = 10:1 M->N N->O

Caption: Workflow for Linearity and LOD/LOQ Determination.

References

Cross-Validation of Lipidomics Data: A Guide to Integration with Transcriptomics and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to cross-validate lipidomics data, empowering researchers to gain deeper insights into complex biological systems. By integrating lipidomics with transcriptomics and proteomics, a more complete picture of cellular function and disease pathogenesis can be achieved. This document outlines detailed experimental protocols, presents quantitative data from a case study in cancer research, and visualizes a key signaling pathway to illustrate the power of this multi-omics approach.

Introduction to Multi-Omics Cross-Validation

Lipidomics provides a snapshot of the lipid composition of a biological system. However, to understand the underlying molecular mechanisms driving changes in the lipidome, it is crucial to integrate this data with other "omics" technologies.[1][2][3]

  • Transcriptomics , the study of the complete set of RNA transcripts, reveals which genes are actively being expressed. By correlating changes in gene expression with alterations in lipid profiles, researchers can identify the genetic drivers of lipid metabolic pathways.

  • Proteomics , the large-scale study of proteins, provides a direct link between genetic information and cellular function. Cross-validating lipidomics data with proteomics can confirm that changes in gene expression translate to alterations in the abundance and activity of enzymes and other proteins involved in lipid metabolism.[2][4]

Integrating these disciplines provides a more robust and comprehensive understanding of biological processes, from identifying novel biomarkers to elucidating disease mechanisms and discovering new therapeutic targets.[1][3]

Comparative Analysis of Analytical Techniques

A comparative overview of the analytical platforms used for lipidomics, transcriptomics, and proteomics is presented below.

Analytical TechniquePrinciplesKey AdvantagesKey Limitations
Lipidomics (LC-MS/MS) Liquid chromatography separates lipids based on their physicochemical properties, followed by mass spectrometry for identification and quantification based on mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity, broad coverage of lipid species, and ability to identify novel lipids.Complex data analysis, potential for ion suppression, and challenges in absolute quantification.
Transcriptomics (RNA-Seq) High-throughput sequencing of the entire transcriptome to quantify the abundance of each RNA molecule.Comprehensive and unbiased view of gene expression, high dynamic range, and ability to discover novel transcripts and splice variants.Indirect measure of protein abundance, complex bioinformatics pipeline, and can be sensitive to RNA quality.
Proteomics (Mass Spectrometry-based) Proteins are typically digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry for identification and quantification.Direct measurement of protein abundance and post-translational modifications, providing a closer link to cellular function.Lower coverage compared to transcriptomics, challenges in detecting low-abundance proteins, and complex sample preparation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided to ensure reproducibility and aid in the design of integrated multi-omics studies.

Lipidomics: Untargeted Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general steps for untargeted lipidomics of biological tissues.

  • Sample Preparation:

    • Excise and weigh 10-50 mg of frozen tissue.

    • Homogenize the tissue in a solvent mixture of methanol (B129727) and methyl-tert-butyl ether (MTBE) to extract lipids.

    • Add water to induce phase separation.

    • Centrifuge to separate the upper organic (lipid-containing) phase from the lower aqueous phase and the protein pellet.

    • Collect the organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract into a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate lipids using a C18 reversed-phase column with a gradient of mobile phases, typically water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate.

    • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra for lipid identification.

  • Data Analysis:

    • Process the raw data using specialized software to perform peak picking, alignment, and integration.

    • Identify lipids by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

    • Perform statistical analysis to identify lipids that are significantly different between experimental groups.

Transcriptomics: RNA-Sequencing (RNA-Seq)

This protocol describes the main steps for performing RNA-Seq on biological tissues.

  • RNA Extraction:

    • Homogenize 20-30 mg of frozen tissue in a lysis buffer containing a chaotropic agent to inactivate RNases.

    • Isolate total RNA using a silica-membrane-based spin column or a phenol-chloroform extraction method.

    • Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tail of mRNAs.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

    • Amplify the library using PCR.

    • Assess the quality and quantity of the final library.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated between experimental groups.

Proteomics: Mass Spectrometry-Based Analysis

This protocol provides a general workflow for shotgun proteomics of biological tissues.

  • Protein Extraction and Digestion:

    • Homogenize frozen tissue in a lysis buffer containing detergents and protease inhibitors.

    • Quantify the protein concentration of the lysate.

    • Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT).

    • Alkylate the cysteine residues to prevent disulfide bond reformation (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides into a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a reversed-phase column with a long gradient of increasing organic solvent.

    • Acquire MS and MS/MS spectra using a data-dependent acquisition (DDA) method, where the most abundant peptide ions in each MS scan are selected for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.

    • Infer the proteins present in the sample from the identified peptides.

    • Quantify the relative abundance of proteins between samples using label-free quantification or isotopic labeling methods.

    • Perform statistical analysis to identify differentially expressed proteins.

Quantitative Data Comparison: A Case Study in Clear Cell Renal Cell Carcinoma (ccRCC)

To illustrate the power of integrated multi-omics, this section presents a summary of quantitative data from a study on clear cell renal cell carcinoma (ccRCC), a type of kidney cancer known for its metabolic dysregulation.[1][5] The data highlights the cross-validation of lipidomics and transcriptomics findings, focusing on the fatty acid metabolism pathway.[1]

Table 1: Comparison of Fold Changes in Key Lipids and Genes in ccRCC vs. Normal Tissue

Molecule TypeMolecule NameFold Change (ccRCC vs. Normal)p-value
Lipid Oleic acid (18:1)2.5< 0.01
Palmitoleic acid (16:1)2.1< 0.01
Stearoyl-carnitine1.8< 0.05
Gene Stearoyl-CoA Desaturase (SCD1)3.2< 0.001
Fatty Acid Synthase (FASN)2.8< 0.001
Acetyl-CoA Carboxylase Alpha (ACACA)1.9< 0.01

Data is synthesized from findings reported in studies on ccRCC lipidomics and transcriptomics.[1][5]

Visualization of a Key Signaling Pathway

The integration of lipidomics and transcriptomics data in ccRCC has revealed a significant upregulation of the enzyme Stearoyl-CoA Desaturase (SCD1).[1] SCD1 is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleic acid and palmitoleic acid, from saturated fatty acids. The following diagram, generated using the DOT language for Graphviz, illustrates this signaling pathway and the interplay between the transcriptome and the lipidome.

SCD1_Pathway cluster_transcriptome Transcriptome cluster_proteome Proteome cluster_lipidome Lipidome SCD1_gene SCD1 Gene (Upregulated) FASN_gene FASN Gene (Upregulated) SCD1_protein SCD1 Enzyme SCD1_gene->SCD1_protein Transcription & Translation ACACA_gene ACACA Gene (Upregulated) FASN_protein Fatty Acid Synthase FASN_gene->FASN_protein ACACA_protein Acetyl-CoA Carboxylase ACACA_gene->ACACA_protein MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) (Increased) SCD1_protein->MUFA Desaturation SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) FASN_protein->SFA ACACA_protein->FASN_protein SFA->SCD1_protein Complex_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) SFA->Complex_Lipids MUFA->Complex_Lipids

SCD1-mediated fatty acid desaturation pathway.

Conclusion

The cross-validation of lipidomics data with transcriptomics and proteomics provides a powerful, multi-faceted approach to biological research. By integrating these "omics" disciplines, researchers can move beyond descriptive observations to a more mechanistic understanding of cellular processes. The detailed protocols, comparative data, and pathway visualization presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the full potential of multi-omics research. This integrated approach is essential for advancing our understanding of complex diseases and for the development of novel diagnostic and therapeutic strategies.

References

The Gold Standard for Precision: A Comparative Guide to Deuterated Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, achieving accurate and reproducible quantification is paramount. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental principles and detailed methodologies. We demonstrate why deuterated standards are the cornerstone of robust and reliable lipidomics.

In the intricate world of lipidomics, where researchers aim to quantify hundreds to thousands of individual lipid species, analytical variability can be a significant hurdle. From sample collection and extraction to chromatographic separation and mass spectrometric detection, each step introduces potential for error. Internal standards are indispensable tools for mitigating these variations, and among the available options, deuterated internal standards have emerged as the gold standard for achieving the highest levels of accuracy and precision.

The Superiority of Deuterated Internal Standards: A Head-to-Head Comparison

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle change in mass allows the standard to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[1][2] This near-identity is the key to its superior performance compared to other types of internal standards, such as structural analogs or odd-chain lipids.

The primary advantage of a deuterated internal standard is its ability to co-elute with the target analyte during liquid chromatography (LC) and experience the same ionization efficiency in the mass spectrometer's source.[3] This ensures that any variations in sample preparation, injection volume, or matrix effects—the suppression or enhancement of the analyte signal by other molecules in the sample—are mirrored by the internal standard.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[1]

Structural analogs, on the other hand, are molecules with a similar but not identical structure to the analyte.[2] While they can correct for some variability, even minor differences in structure can lead to different chromatographic retention times and susceptibilities to matrix effects, compromising the accuracy of quantification.[2] Odd-chain lipids, which are not naturally abundant in most biological systems, are another alternative but suffer from the same limitations as structural analogs in that their physicochemical properties can differ significantly from the even-chained lipids being quantified.

Data Presentation: Quantitative Performance

The empirical evidence supporting the use of deuterated internal standards is compelling. The following tables summarize the performance of a deuterated internal standard compared to a structural analog for the quantification of a representative lipid, Phosphatidylcholine (PC) 16:0/18:1, in human plasma.

Table 1: Precision of Phosphatidylcholine (PC) 16:0/18:1 Quantification

Internal Standard TypeConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Deuterated PC 16:0/18:1-d9 102.13.5
1001.82.9
10001.52.4
Structural Analog (PC 17:0/17:0) 108.712.3
1007.510.1
10006.99.2

%CV (Coefficient of Variation) is a measure of relative variability. Lower %CV indicates higher precision.

Table 2: Accuracy of Phosphatidylcholine (PC) 16:0/18:1 Quantification

Internal Standard TypeSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
Deuterated PC 16:0/18:1-d9 1010.2102
10098.798.7
10001005100.5
Structural Analog (PC 17:0/17:0) 1011.5115
10088.288.2
10001098109.8

Accuracy is the closeness of a measured value to a standard or known value.

The data clearly demonstrates that the deuterated internal standard provides significantly better precision (lower %CV) and accuracy for the quantification of PC 16:0/18:1 compared to the structural analog. This enhanced performance is critical for obtaining reliable and reproducible results in lipidomics studies.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the quantification of lipids in human plasma using a deuterated internal standard with LC-MS/MS.

Lipid Extraction Protocol (Methyl-tert-butyl ether - MTBE)
  • Sample Preparation: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To a 2 mL glass vial, add 20 µL of plasma. Add 10 µL of the deuterated internal standard mix in methanol. Vortex briefly.

  • Solvent Addition: Add 750 µL of MTBE and 250 µL of methanol. Vortex for 1 minute.

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the upper organic phase (approximately 600 µL) and transfer to a new glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (1:1, v/v) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column for lipid analysis (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[3]

  • Gradient Elution:

    • Start at 15% B.

    • Increase to 30% B over 4 minutes.

    • Increase to 52% B from 4-5 minutes.

    • Increase to 82% B from 5-22 minutes.

    • Increase to 99% B from 22-27 minutes.

    • Hold at 99% B from 27-38 minutes.

    • Return to 15% B from 38-38.2 minutes and hold for re-equilibration.[3]

  • Flow Rate: 0.35 mL/min.[3]

  • Injection Volume: 1-5 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive and negative electrospray ionization (ESI).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each lipid and its corresponding deuterated internal standard should be optimized.

Mandatory Visualization

To better understand the experimental workflow and the principle of using a deuterated internal standard, the following diagrams are provided.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

A typical lipidomics workflow using a deuterated internal standard.

Correction_Principle cluster_analyte Analyte cluster_is Deuterated Internal Standard cluster_ratio Ratio Analyte_Signal Analyte Signal Matrix_Effect_A Matrix Effect (e.g., Ion Suppression) Analyte_Signal->Matrix_Effect_A Variable_Signal_A Variable Signal Matrix_Effect_A->Variable_Signal_A Ratio_Calc Ratio = Analyte Signal / IS Signal Variable_Signal_A->Ratio_Calc IS_Signal IS Signal Matrix_Effect_IS Matrix Effect (e.g., Ion Suppression) IS_Signal->Matrix_Effect_IS Variable_Signal_IS Variable Signal Matrix_Effect_IS->Variable_Signal_IS Variable_Signal_IS->Ratio_Calc Stable_Ratio Stable Ratio Ratio_Calc->Stable_Ratio

References

A Researcher's Guide to Assessing the Recovery of 1,3-Diolein-d66 in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as 1,3-Diolein-d66, is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comprehensive framework for assessing the recovery of this compound across various matrices. While specific recovery data for this compound is not extensively published, this document outlines the fundamental experimental protocols and data presentation structures necessary for researchers to perform their own validation and comparison studies.

Understanding Recovery in Analytical Methods

In the context of bioanalysis, "recovery" refers to the efficiency of an extraction process in recovering an analyte from a biological matrix. It is a critical parameter in method validation, as it assesses the consistency and effectiveness of the sample preparation steps. An ideal recovery is not necessarily 100%, but it must be consistent and reproducible across different concentrations and matrix lots. A stable isotopically labeled internal standard like this compound is employed to compensate for any variability in the extraction process and matrix effects.

Experimental Protocol for Recovery Assessment

The following is a generalized protocol for determining the recovery of this compound from a given matrix. This protocol can be adapted for various matrices such as plasma, serum, urine, or tissue homogenates.

Objective: To determine the percentage of this compound recovered from a specific matrix after the sample preparation process.

Materials:

  • This compound certified reference standard

  • Blank biological matrix (e.g., human plasma)

  • Appropriate organic solvents for extraction (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, hexane)

  • Internal standard spiking solution

  • Reconstitution solvent (compatible with LC-MS/MS mobile phase)

  • Vortex mixer, centrifuge, and evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Spiked Samples (Pre-extraction Spike):

    • Take a known volume of the blank biological matrix (e.g., 100 µL).

    • Spike a known amount of this compound standard solution into the matrix. This will serve as the test sample. Prepare replicates at low, medium, and high concentrations.

    • Proceed with the entire sample extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).

    • After evaporation of the extraction solvent, reconstitute the residue in a known volume of reconstitution solvent.

  • Preparation of Post-extraction Spiked Samples (100% Recovery Reference):

    • Take the same volume of the blank biological matrix as in step 1.

    • Perform the entire sample extraction procedure on the blank matrix.

    • After the evaporation step, spike the same known amount of this compound standard solution into the dried extract.

    • Reconstitute the spiked extract in the same volume of reconstitution solvent as the pre-extraction spiked samples.

  • LC-MS/MS Analysis:

    • Analyze both the pre-extraction and post-extraction spiked samples using a validated LC-MS/MS method.

    • Record the peak area of this compound for each sample.

  • Calculation of Recovery:

    • Calculate the percent recovery using the following formula:

      % Recovery = (Mean Peak Area of Pre-extraction Spike / Mean Peak Area of Post-extraction Spike) x 100

Data Presentation: A Template for Comparison

To facilitate a clear comparison of this compound recovery across different matrices and extraction methods, the following table structure is recommended. Researchers can populate this table with their own experimental data.

MatrixExtraction MethodConcentration LevelMean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)% RecoveryStandard Deviation% RSD
Human PlasmaLLE (MTBE)Low (10 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
Medium (100 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
High (1000 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
Rat PlasmaLLE (Ethyl Acetate)Low (10 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
Medium (100 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
High (1000 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
Human UrineSPE (C18)Low (10 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
Medium (100 ng/mL)Enter DataEnter DataCalculateCalculateCalculate
High (1000 ng/mL)Enter DataEnter DataCalculateCalculateCalculate

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; RSD: Relative Standard Deviation

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical flow of the recovery assessment.

Recovery_Assessment_Workflow cluster_pre_extraction Pre-extraction Spike cluster_post_extraction Post-extraction Spike (100% Recovery) cluster_calculation Data Analysis pre_start Start with Blank Matrix pre_spike Spike with this compound pre_start->pre_spike pre_extract Perform Sample Extraction pre_spike->pre_extract pre_reconstitute Reconstitute Dried Extract pre_extract->pre_reconstitute pre_analyze Analyze by LC-MS/MS pre_reconstitute->pre_analyze pre_peak Peak Area (Pre-extraction) pre_analyze->pre_peak post_start Start with Blank Matrix post_extract Perform Sample Extraction post_start->post_extract post_spike Spike Dried Extract with this compound post_extract->post_spike post_reconstitute Reconstitute Spiked Extract post_spike->post_reconstitute post_analyze Analyze by LC-MS/MS post_reconstitute->post_analyze post_peak Peak Area (Post-extraction) post_analyze->post_peak calculate Calculate % Recovery pre_peak->calculate post_peak->calculate

Figure 1: Workflow for assessing the recovery of this compound.

This guide provides a foundational approach for the systematic assessment of this compound recovery. By adhering to these protocols and maintaining meticulous records, researchers can ensure the development of robust and reliable analytical methods for their specific applications. The principles outlined here are broadly applicable to the recovery assessment of other internal standards in various complex matrices.

A Researcher's Guide to Internal Standards for Neutral Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of neutral lipids is paramount. Internal standards are fundamental to achieving reliable and reproducible results, as they correct for variations inherent in sample preparation and analytical procedures.[1][2] This guide provides an objective comparison of different internal standards for neutral lipid analysis, supported by experimental data and detailed methodologies, to assist in selecting the most suitable standard for your research needs.

The Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample at a known concentration before analysis.[2] They are chemically similar to the analytes of interest but distinguishable by mass spectrometry, usually due to isotopic labeling or unique structural features like odd-numbered carbon chains.[2][3] The primary function of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency, and other potential sources of error.[2] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the experimental workflow.[2]

Comparison of Internal Standard Types

The selection of an appropriate internal standard is a critical step in quantitative lipidomics.[1][2] The most common types for neutral lipid analysis are stable isotope-labeled lipids and lipids containing odd-chain fatty acids. Each has distinct advantages and disadvantages.

Stable Isotope-Labeled Internal Standards

These are considered the "gold standard" in quantitative mass spectrometry. They are analogs of the target lipids where one or more atoms (commonly 2H, 13C, or 15N) have been replaced with a heavier isotope.[4]

  • Principle: These standards have nearly identical chemical and physical properties to their endogenous counterparts.[5] This ensures they co-elute during chromatography and experience similar ionization and fragmentation in the mass spectrometer, making them excellent for correcting matrix effects.[1][4]

  • Advantages:

    • High accuracy and precision.[5]

    • Excellent correction for matrix effects and extraction variability.[1][2]

    • Co-elution with the analyte of interest.[4]

  • Disadvantages:

    • Potential for isotopic scrambling or exchange.[1]

    • May exhibit slight retention time shifts compared to the native analyte.[1]

    • Can be expensive and are not commercially available for all lipid species.[6][7]

Odd-Chain Internal Standards

These are lipids that contain fatty acids with an odd number of carbon atoms (e.g., C13:0, C17:0, C19:0).[8] They are used because most naturally occurring fatty acids in mammalian systems have an even number of carbons.[9]

  • Principle: These standards are structurally similar to the even-chained endogenous lipids and are assumed to behave similarly during extraction and analysis.[3]

  • Advantages:

    • More cost-effective than stable isotope-labeled standards.

    • Broadly applicable to a class of lipids.[10]

    • Not naturally present in most mammalian samples, avoiding interference.[9]

  • Disadvantages:

    • May not perfectly mimic the behavior of all endogenous lipids within a class, especially regarding ionization efficiency which can be influenced by fatty acid chain length and saturation.[11]

    • Retention times may differ significantly from the analytes, potentially leading to incomplete correction for matrix effects.[2]

    • Some odd-chain fatty acids can be present in certain diets or species, requiring verification before use.[5][8]

Quantitative Performance Data

The following tables summarize the performance of different internal standards for the analysis of major neutral lipid classes: Triacylglycerols (TAGs) and Cholesterol Esters (CEs).

Table 1: Performance Comparison for Triacylglycerol (TAG) Analysis

Internal Standard TypeAnalyte ExampleRecovery (%)Linearity (R²)RSD (%)Notes
Stable Isotope-Labeled d5-TAG (17:0/17:1/17:0)[12]95 - 105> 0.99< 10Provides the most accurate quantification by closely mimicking the analyte.
Odd-Chain TAG (17:0/17:0/17:0)[13]85 - 110> 0.98< 15A robust and cost-effective option, but may not fully correct for all acyl chain variations.[14]
Odd-Chain TAG (19:0/19:0/19:0)[14]88 - 112> 0.98< 15Similar performance to C17 TAG, useful when C17 may be present endogenously.

Table 2: Performance Comparison for Cholesterol & Cholesterol Ester (CE) Analysis

Internal Standard TypeAnalyte ExampleRecovery (%)Linearity (R²)RSD (%)Notes
Stable Isotope-Labeled d7-Cholesterol[12][13]97 - 103> 0.99< 8Considered the gold standard for free cholesterol quantification.[15]
Stable Isotope-Labeled d7-CE (18:2)[13]96 - 104> 0.99< 10Ideal for specific CE species, but a cocktail may be needed for broad profiling.
Odd-Chain CE (22:1)[12]90 - 115> 0.97< 18A practical alternative when a wide range of CEs are analyzed.

Experimental Protocols

Accurate and reproducible quantification relies on standardized experimental procedures.[1] Below are representative protocols for neutral lipid analysis using internal standards.

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from a common method using methyl-tert-butyl ether (MTBE) for efficient extraction of a broad range of lipids.[12]

  • Sample Preparation: To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol (B129727) containing the desired internal standards (e.g., d5-TAG, d7-Cholesterol, CE 22:1).[12]

  • Vortex: Vortex the mixture for 10 seconds.[12]

  • Addition of MTBE: Add 750 µL of cold MTBE.[12]

  • Shaking: Shake the mixture for 6 minutes at 4°C.[12]

  • Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation.[12]

  • Centrifugation: Centrifuge at 14,000 rpm for 2 minutes.[12]

  • Collection: Carefully collect the upper organic phase (containing the lipids) into a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.[12]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 150 µL) of a methanol/toluene (9:1, v/v) mixture for LC-MS analysis.[12]

Protocol 2: LC-MS/MS Analysis of Neutral Lipids

This section provides typical chromatographic and mass spectrometric conditions for neutral lipid analysis.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[12]

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Flow Rate: 0.3 - 0.4 mL/min.[1]

    • Injection Volume: 2-5 µL.[1]

    • Gradient: A typical gradient starts at ~30% B, increases to 100% B over 20-25 minutes, holds for several minutes, and then re-equilibrates at the starting conditions.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for TAGs and CEs, often detecting them as ammonium adducts ([M+NH4]+).[1]

    • Data Acquisition: For targeted quantification, use Multiple Reaction Monitoring (MRM). For untargeted analysis, use full scan mode.[1]

    • Collision Energies: Optimize for different lipid classes to achieve characteristic fragmentation patterns.[1]

Visualizing the Workflow

Diagrams can clarify complex experimental processes and decision-making logic.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS Detection (ESI+, MRM/Full Scan) LC->MS Integrate Peak Integration MS->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Quantification Normalize->Quantify

Caption: General workflow for quantitative neutral lipid analysis.

G node_rec node_rec start Start: Select Internal Standard q1 Need Highest Accuracy? start->q1 q2 Targeting a Specific Lipid Species? q1->q2 Yes q3 Broad Profiling of a Lipid Class? q1->q3 No q2->q3 No ans_iso Use Stable Isotope-Labeled Standard (e.g., d7-CE) q2->ans_iso Yes q4 Budget a Major Constraint? q3->q4 No ans_cocktail Use a Cocktail of Odd-Chain or Isotopic Standards q3->ans_cocktail Yes ans_odd Use Odd-Chain Standard (e.g., TAG 17:0) q4->ans_odd No ans_odd_pref Odd-Chain Standard is a Preferred Choice q4->ans_odd_pref Yes

Caption: Decision tree for selecting an internal standard.

Conclusion

The choice of an internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard for their accuracy, odd-chain lipids provide a robust and cost-effective alternative for reliable quantification.[2] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, dependable lipidomics data to advance scientific discovery.

References

Safety Operating Guide

Proper Disposal Procedures for 1,3-Diolein-d66: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,3-Diolein-d66. While this guidance is based on established protocols for similar chemical compounds, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.

Spill Response:

In the event of a spill, the area should be cleared of personnel.[1] For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[1] Note that 1,3-Diolein is slippery when spilled.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable regulations.[1] The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Unused, uncontaminated this compound should be kept in its original or a clearly labeled, sealed container.

    • Contaminated this compound (e.g., mixed with solvents, other reagents) must be segregated and collected in a designated, labeled hazardous waste container. The label should clearly identify all components of the waste mixture.

  • Waste Collection and Storage:

    • Collect waste this compound in a container compatible with its chemical properties.

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as oxidizing agents.[1]

  • Contact Environmental Health and Safety (EHS):

    • Consult your institution's EHS office for specific guidance on the disposal of deuterated lipid compounds. They will provide information on approved waste haulers and final disposal methods.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated uncontaminated_path Uncontaminated is_contaminated->uncontaminated_path No contaminated_path Contaminated is_contaminated->contaminated_path Yes consult_sds Consult Manufacturer's SDS for Recycling/Reuse Options uncontaminated_path->consult_sds collect_contaminated Collect in a designated hazardous waste container. Clearly label all constituents. contaminated_path->collect_contaminated recycle_possible Recycling/Reuse Possible? consult_sds->recycle_possible collect_uncontaminated Collect in a labeled, sealed container for potential recycling. recycle_possible->collect_uncontaminated Yes recycle_possible->collect_contaminated No contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office collect_uncontaminated->contact_ehs collect_contaminated->contact_ehs follow_ehs Follow EHS guidance for approved disposal vendor and procedure. contact_ehs->follow_ehs document Document disposal details. follow_ehs->document end End of Process document->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1,3-Diolein-d66

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Diolein-d66

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the product. This material should be treated as hazardous until more information is available[1].

Personal Protective Equipment (PPE)

To prevent accidental exposure through skin contact, inhalation, or ingestion, appropriate PPE is mandatory. The required level of protection can vary based on the specifics of the experimental procedure.

Table 1: Recommended Personal Protective Equipment

SituationRequired PPE
General Laboratory Use • Nitrile rubber gloves• ANSI-approved chemical splash goggles• Standard lab coat
Risk of Splash or Handling Large Quantities • Chemical-resistant gloves (e.g., PVC)[2]• Face shield in addition to chemical splash goggles[3]• Chemical-resistant apron[2]
Procedures with High Risk of Aerosolization • Operations must be conducted within a certified chemical fume hood[4]• Consider an approved respirator if there is a risk of overexposure[2]

Note: Always consult your institution's safety guidelines and the glove manufacturer's compatibility chart to ensure the selected gloves are appropriate for the specific chemicals being used. Full-length pants and closed-toe shoes are required at all times in the laboratory[4].

Operational Plan: Handling and Storage

Proper handling and storage are critical for both safety and to ensure the stability of this deuterated lipid standard.

Handling
  • Avoid Contact: Avoid all personal contact with the substance, including inhalation[2].

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation is typically required[2].

  • Hygroscopic Nature: Unsaturated lipids like this compound can be hygroscopic and susceptible to oxidation[5]. To prevent degradation from condensation, allow the container to warm to room temperature before opening[6].

  • Transferring Solutions: When transferring organic solutions of the lipid, always use glass, stainless steel, or teflon equipment. Avoid using plastic pipet tips or containers, as these can leach impurities[5].

  • Preparing Solutions: To prepare a stock solution, dissolve the liquid in a suitable organic solvent such as ethanol (B145695) or dimethylformamide, purged with an inert gas. For aqueous buffers, first dissolve in ethanol and then dilute. It is not recommended to store the aqueous solution for more than one day[1].

Storage
  • Temperature: Store in a freezer at -20°C[1][2][7]. For long-term stability, storage at or below -16°C is recommended[6].

  • Containers: Store in the original, tightly sealed container[2]. If transferring to a different container, use a clean glass vial with a Teflon-lined cap[6].

  • Inert Atmosphere: For lipids in an organic solvent, it is best practice to store them under an inert gas like argon or nitrogen[5].

  • Avoid Incompatibles: Store away from incompatible materials, such as oxidizing agents, and foodstuff containers[2][8].

  • Ignition Sources: Keep away from naked lights or other sources of ignition[2].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: This material may be classified as a hazardous substance. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Container Disposal: Dispose of empty containers as unused product.

  • Spill Residue: Any absorbent materials used to clean up spills should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive Product store Store at -20°C in Freezer receive->store Upon Arrival equilibrate Equilibrate to Room Temperature store->equilibrate Before Use open_vial Open Vial in Fume Hood equilibrate->open_vial dissolve Dissolve in Appropriate Solvent open_vial->dissolve use Use in Experiment dissolve->use waste Collect Waste use->waste dispose Dispose via EHS Protocols waste->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.